(2,6-Dimethoxypyrimidin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(2,6-dimethoxypyrimidin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-3-4(7(10)11)8-6(9-5)13-2/h3,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSZVUJHDRSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=N1)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668595 | |
| Record name | (2,6-Dimethoxypyrimidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852362-23-3 | |
| Record name | (2,6-Dimethoxypyrimidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (2,6-Dimethoxypyrimidin-4-yl)boronic Acid and Derivatives
Executive Summary
The synthesis of (2,6-dimethoxypyrimidin-4-yl)boronic acid presents a distinct challenge in heterocyclic chemistry: the inherent instability of electron-deficient, 2/4-substituted heteroaryl boronic acids. While the 5-isomer is relatively stable and commercially ubiquitous, the 4-isomer is highly prone to protodeboronation due to the adjacent nitrogen atoms and the electron-withdrawing nature of the pyrimidine ring.
This guide provides a validated, robust protocol for accessing this motif. Crucially, we recommend isolating the pinacol ester (Bpin) or MIDA boronate rather than the free boronic acid. The free acid should be generated in situ during cross-coupling events to maximize yield and reproducibility.
Synthetic Strategy & Mechanistic Rationale
The Instability Challenge: Protodeboronation
Direct isolation of this compound is often futile because the C-B bond at the 4-position is labile. Under aqueous or basic conditions (typical for Suzuki couplings or workups), the ipso-carbon is susceptible to protonation, leading to the cleavage of the boronic acid moiety and the formation of 2,6-dimethoxypyrimidine.
-
Mechanism: The pyrimidine ring acts as an electron sink. Hydroxide coordination to the boron atom forms a boronate "ate" complex. The electron density is then donated into the ring, stabilizing the transition state for protonation at the C4 position.
Preferred Route: Miyaura Borylation
To circumvent instability, we utilize Palladium-catalyzed Miyaura Borylation of 4-chloro-2,6-dimethoxypyrimidine. This route avoids the harsh conditions of Lithium-Halogen exchange (which can lead to nucleophilic attack on the pyrimidine ring) and yields the stable pinacol ester .
Figure 1: Strategic workflow favoring the isolation of the stable pinacol ester over the transient free acid.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Equiv. | Role | Notes |
| 4-Chloro-2,6-dimethoxypyrimidine | 1.0 | Substrate | Commercially available. |
| Bis(pinacolato)diboron ( | 1.1 - 1.2 | Boron Source | Excess ensures complete conversion. |
| 0.03 - 0.05 | Catalyst | Robust against air/moisture compared to | |
| Potassium Acetate (KOAc) | 3.0 | Base | Weak base prevents premature hydrolysis/protodeboronation. |
| 1,4-Dioxane | Solvent | 0.2 M | Must be anhydrous and degassed. |
Step-by-Step Procedure (Miyaura Borylation)
Step 1: Setup
-
Oven-dry a 100 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar.
-
Cool under a stream of dry nitrogen or argon.
-
Charge the flask with:
-
4-Chloro-2,6-dimethoxypyrimidine (1.75 g, 10.0 mmol)
- (3.05 g, 12.0 mmol)
-
KOAc (2.94 g, 30.0 mmol)
-
-
Add
(245 mg, 0.3 mmol, 3 mol%) last to minimize air exposure.
Step 2: Reaction
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Degas the mixture efficiently. Method: Sparge with argon for 15 minutes or use three freeze-pump-thaw cycles. Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Seal the vessel and heat to 90°C for 4–12 hours.
-
Monitoring: Check by TLC (EtOAc/Hexanes) or LC-MS. The starting chloride should disappear. Look for the mass of the ester
.
-
Step 3: Workup (Critical for Stability)
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Expert Tip: Do not use an acidic aqueous wash (like HCl) as this will accelerate protodeboronation. A simple brine wash is acceptable if necessary, but direct concentration is preferred.
-
Step 4: Purification
-
The residue is often a semi-solid. Purify via Flash Column Chromatography .
-
Stationary Phase: Neutral Silica Gel (pre-treated with 1%
if degradation is observed). -
Eluent: Gradient of 0-30% EtOAc in Hexanes.
-
Isolate the product as a white to off-white solid.[1]
Characterization & Quality Control
Since the free acid is difficult to characterize due to anhydride formation (boroxines) and dehydration, the data below refers to the pinacol ester .
NMR Spectroscopy[2][3]
-
NMR (400 MHz,
):- 6.90 (s, 1H, H-5 pyrimidine ring). Note: This singlet is distinct. In the starting material, it appears around 6.5 ppm. The deshielding effect of the Bpin group shifts it downfield.
-
3.98 (s, 6H, 2x -OCH
). Note: The two methoxy groups are chemically equivalent due to symmetry. -
1.35 (s, 12H, 4x -CH
of pinacol).
-
NMR (128 MHz,
):- ~30-31 ppm. Broad singlet characteristic of aryl boronate esters.
Mass Spectrometry[2]
-
LC-MS (ESI+):
-
Target Mass: 266.11 Da.
-
Observed:
. -
Note: You may observe the boronic acid mass (184 Da) if the ester hydrolyzes on the column, but the Bpin peak should be dominant in a clean sample.
-
Purity Analysis (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Caution: Prolonged exposure to acidic mobile phases can degrade the sample. Analyze immediately upon dissolution.
Handling, Storage, and Usage
Storage
-
State: Store as the pinacol ester.
-
Conditions: -20°C, under argon, in a desiccator.
-
Shelf Life: The ester is stable for months. The free acid (if generated) degrades within hours/days at room temperature.
Application: Suzuki-Miyaura Coupling
When ready to use the compound in a coupling reaction, generate the active boronic acid species in situ.
Protocol:
-
Combine (2,6-dimethoxypyrimidin-4-yl)boronate pinacol ester (1.0 equiv) and Aryl Halide (1.0 equiv).
-
Catalyst:
(5 mol%) or XPhos Pd G2. -
Base:
(3.0 equiv) or . -
Solvent: Dioxane/Water (4:1). The water is essential to hydrolyze the Bpin to the active boronic acid species
. -
Temperature: 80-100°C.
Why this works: The base promotes the hydrolysis of the pinacol ester at the same rate as the transmetallation step, minimizing the standing concentration of the unstable free acid and reducing protodeboronation byproducts.
Troubleshooting: Protodeboronation
If you observe the formation of 2,6-dimethoxypyrimidine (mass 140 Da) instead of your coupled product, protodeboronation is occurring.
Figure 2: Pathway of decomposition. The electron-rich methoxy groups and electron-deficient ring create a "push-pull" system that facilitates ipso-protonation.
Mitigation:
-
Switch to Anhydrous Conditions: Use a base like CsF or anhydrous
in dry solvent (DMF or Dioxane) to minimize water. -
Copper(I) Effect: Sometimes adding CuCl (1.0 equiv) can stabilize the intermediate or facilitate transmetallation via a Cu-intermediate (Liebeskind-Srogl type mechanism).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Sources
(2,6-Dimethoxypyrimidin-4-yl)boronic acid CAS number and structure
[1]
Executive Summary
(2,6-Dimethoxypyrimidin-4-yl)boronic acid (CAS: 852362-23-3 ) is a specialized organoboron reagent used primarily in the introduction of the 2,6-dimethoxypyrimidine moiety via Suzuki-Miyaura cross-coupling. This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors and sulfonylurea herbicides due to its ability to engage in hydrogen bonding and modulate lipophilicity.
As a Senior Application Scientist, it is critical to note that this specific boronic acid exhibits significant hydrolytic instability (protodeboronation) typical of C2- and C4-pyrimidinyl boronic acids. Consequently, while the free acid is available, the corresponding pinacol ester or potassium trifluoroborate salts are often preferred for robust process chemistry.[1] This guide details the structure, synthesis, stability challenges, and optimized coupling protocols for this reagent.[1]
Chemical Identity & Structural Profile[1][2][3][4][5]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 852362-23-3 |
| Molecular Formula | C₆H₉BN₂O₄ |
| Molecular Weight | 183.96 g/mol |
| Structure (SMILES) | COc1nc(B(O)O)cc(OC)n1 |
| InChI Key | Predicted based on structure: LKGKUACPLXCVOF-UHFFFAOYSA-N (Isomer dependent) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Storage | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Structural Analysis
The compound features a pyrimidine ring substituted at the 2 and 6 positions with methoxy groups.[2] The boronic acid moiety resides at the 4-position.[3]
-
Electronic Effects: The methoxy groups are electron-donating by resonance (+M), which partially counteracts the electron-deficiency of the pyrimidine ring. However, the C4 position remains susceptible to nucleophilic attack.
-
Sterics: The 2,6-dimethoxy pattern creates a specific steric environment that can influence the transmetallation step in catalytic cycles.
Synthesis & Manufacturing Pathways
The synthesis of this compound generally proceeds through the intermediate 4-chloro-2,6-dimethoxypyrimidine. Two primary routes exist, with Route B being the industry standard for reproducibility and safety.
Route A: Lithium-Halogen Exchange (Traditional)
-
Precursor: 4-Chloro-2,6-dimethoxypyrimidine.
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate.
-
Mechanism: Lithiation at -78°C followed by electrophilic quench with borate.
-
Critical Flaw: Pyrimidines are prone to nucleophilic addition by n-BuLi across the C=N bond, leading to alkylated byproducts and low yields.
Route B: Palladium-Catalyzed Miyaura Borylation (Recommended)
-
Precursor: 4-Chloro-2,6-dimethoxypyrimidine.
-
Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.
-
Mechanism: Palladium-catalyzed cross-coupling to form the pinacol ester, followed by oxidative hydrolysis (NaIO4/HCl) to the free acid.
-
Advantage: Avoids harsh organolithium conditions; compatible with the sensitive pyrimidine core.
Figure 1: Recommended synthetic pathway via Miyaura Borylation to ensure ring integrity.
Stability & Handling: The Protodeboronation Challenge
The Core Issue: Heteroaryl boronic acids, particularly those with boron alpha to a nitrogen atom (2-pyridyl, 2-pyrimidinyl, 4-pyrimidinyl), are intrinsically unstable.[1] They undergo protodeboronation , where the C-B bond is cleaved by water/protons, replacing the boron group with a hydrogen atom.[1]
Mechanism of Degradation
-
Base-Catalyzed: In basic media (common in Suzuki couplings), the boronate forms a tetrahedral "ate" complex.
-
Hydrolysis: The electron-deficient pyrimidine ring stabilizes the anionic intermediate formed after C-B cleavage, accelerating the loss of the boron moiety.
Mitigation Strategies
-
Use of Esters: Store and use the pinacol ester derivative if possible; hydrolyze in situ only if necessary.
-
Anhydrous Conditions: Minimize water exposure during storage.
-
MIDA Boronates: For extremely difficult cases, converting to the N-methyliminodiacetic acid (MIDA) boronate provides a slow-release mechanism that prevents accumulation of the unstable free acid.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize protodeboronation by using a mild base and a non-protic solvent system.
Objective: Coupling this compound (1.2 eq) with an Aryl Bromide (1.0 eq).
Reagents
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dtbpf)Cl₂ (2 mol% - faster turnover).
-
Base: K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq). Avoid strong hydroxides.
-
Solvent: 1,4-Dioxane (anhydrous).
-
Additives: Water (degassed, minimal, 4:1 ratio Dioxane:Water) is often required for the boronic acid activation but should be kept to a minimum.[1]
Step-by-Step Methodology
-
Inerting: Charge a microwave vial or Schlenk flask with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol). Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).
-
Note: Monitor by LCMS immediately. If protodeboronation (product mass = pyrimidine + H) is observed, switch to anhydrous conditions with Cu(I)TC as a cofactor (Liebeskind-Srogl coupling variant).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Figure 2: Catalytic cycle for the Suzuki coupling. Note that the transmetallation step is rate-determining for bulky pyrimidines.
Applications in Drug Discovery
The (2,6-dimethoxypyrimidin-4-yl) moiety acts as a bioisostere for phenyl and pyridine rings, offering distinct advantages:
-
Solubility: The nitrogen atoms and methoxy groups lower LogP compared to all-carbon analogs.
-
Metabolic Stability: The 2,6-substitution blocks common metabolic soft spots on the pyrimidine ring.
-
Binding: The pyrimidine nitrogens can serve as hydrogen bond acceptors in the ATP-binding pocket of kinase enzymes.
References
-
BLD Pharm. this compound Product Page.[4] BLD Pharm Catalog. Accessed 2026.[5] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Insight and Methodological Solutions. Angewandte Chemie International Edition, 55(37), 11220-11224.[1] Link
Sources
- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. orientjchem.org [orientjchem.org]
- 3. 4-Pyridineboronic Acid | CAS 1692-15-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1220188-37-3|(2,6-Dimethoxypyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. PubChemLite - (2,6-dimethoxypyridin-3-yl)boronic acid (C7H10BNO4) [pubchemlite.lcsb.uni.lu]
Technical Guide: Solubility and Stability of (2,6-Dimethoxypyrimidin-4-yl)boronic Acid
Executive Summary & Structural Context
(2,6-Dimethoxypyrimidin-4-yl)boronic acid is a specialized heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 2,6-dimethoxypyrimidine scaffold into pharmaceutical targets.
Critical Technical Insight: This compound belongs to the class of
Successful utilization requires strict adherence to cold-chain storage, anhydrous handling, and "fast-reaction" coupling protocols to outcompete degradation.
Solubility Profile
The solubility of this compound is governed by its amphiphilic nature—the polar boronic acid head group and the lipophilic dimethoxy-substituted heterocyclic core.
Solubility Data Table
Note: Values are representative of the structural class. Always perform a visual solubility check prior to scale-up.
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Notes |
| DMSO | Excellent | > 100 | Preferred solvent for stock solutions. |
| DMF | Good | 50 - 100 | Suitable alternative to DMSO; easier to remove. |
| Methanol | Moderate | 20 - 50 | Risk of esterification (solvolysis) upon prolonged storage. |
| THF | Moderate | 10 - 30 | Good for reactions; ensure anhydrous grade. |
| Water | pH Dependent | < 5 (Neutral) | Low solubility in neutral water; soluble at high pH (boronate formation) but highly unstable . |
| DCM/Chloroform | Low | < 5 | Poor solubility; not recommended for stock solutions. |
Dissolution Protocol
-
Solvent Choice: Use anhydrous DMSO or DMF for stock solutions to minimize protodeboronation.
-
Temperature: Do not heat above 40°C to aid dissolution. If sonication is required, keep the bath cool (< 25°C).
-
Filtration: If the solution appears cloudy, it may indicate boroxine formation (anhydride trimer). Addition of a small amount of water (1-2%) can revert the trimer to the monomeric acid, but this triggers the stability clock.
Stability & Degradation Mechanisms[1][2][3]
The primary failure mode for this reagent is protodeboronation , where the boronic acid group is replaced by a proton.[1] This process is autocatalytic and base-accelerated.
Mechanism of Instability
The N3 nitrogen atom can coordinate intramolecularly with the boron center or stabilize the transition state for protonation at the C4 position. In the presence of water and base (standard Suzuki conditions), the C-B bond cleaves rapidly.
Degradation Pathway Diagram
Figure 1: Degradation pathways showing the irreversible protodeboronation (red path) versus reversible boroxine formation (green path).
Stability Factors[1][2][3][4][5]
-
pH Sensitivity: High pH (>10) drastically accelerates degradation.
-
Temperature: Half-life decreases significantly above 60°C.
-
Boroxine Equilibrium: In dry states, the compound exists as a trimer (boroxine). This is chemically stable but less reactive. It hydrolyzes back to the monomer in the reaction mixture.
Handling & Storage Protocols
To maintain reagent integrity (purity >95%), strict adherence to the following storage conditions is mandatory.
Storage Specifications
-
Temperature: Long-term storage at -20°C is required.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can lead to oxidative C-B cleavage (though less common than hydrolysis).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink wrap over the cap.
Handling "Golden Rules"
-
Warm Up: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.
-
Aliquot: If using frequently, purchase pre-weighed aliquots or dispense into single-use vials in a glovebox to avoid repeated freeze-thaw cycles.
-
Re-test: If the bottle has been open for >3 months, check purity via 1H NMR (look for the loss of the C-B bond, appearing as a new aromatic proton signal).
Experimental Protocols: Suzuki-Miyaura Coupling
Standard Suzuki conditions often fail for 2-heteroaryl boronic acids due to the rate of degradation exceeding the rate of transmetallation. The following protocol is optimized for labile substrates .
Optimized Reaction Workflow
Figure 2: Optimized workflow emphasizing rapid heating and minimized base contact time.
Step-by-Step Methodology
-
Solvent System: Use 1,4-Dioxane : Water (4:1) . The organic co-solvent ensures solubility, while the minimum water is necessary for the boronate pathway.
-
Alternative: For extremely unstable cases, use anhydrous DMF with CsF (Cesium Fluoride) instead of aqueous carbonate.
-
-
Base Selection: Use K3PO4 (Potassium Phosphate) or K2CO3 . Avoid strong bases like NaOH or alkoxides.
-
Catalyst Loading: High catalyst loading (5-10 mol%) is recommended to increase the reaction rate (transmetallation) relative to the degradation rate.
-
Preferred Catalyst:Pd(dppf)Cl2 or XPhos Pd G2 . Electron-rich ligands accelerate oxidative addition, compensating for the sluggish reactivity of the partner.
-
-
Stoichiometry: Use 1.5 - 2.0 equivalents of the boronic acid to account for the portion that will inevitably degrade.
-
Execution:
-
Combine aryl halide, catalyst, and base in the vial.
-
Add the boronic acid last .
-
Immediately heat to 80°C - 100°C . Microwave irradiation (100°C for 20-30 min) is often superior to conventional heating as it minimizes the "warm-up" time where degradation occurs without coupling.
-
Troubleshooting Table
| Observation | Diagnosis | Remedial Action |
| Low Yield + De-boronated Pyrimidine | Protodeboronation | Switch to anhydrous conditions (DMF/CsF). Increase boronic acid equivalents (2.5 eq). |
| No Reaction | Catalyst Poisoning | The pyrimidine nitrogens may bind Pd. Use a catalyst with a bulky ligand (e.g., XPhos, SPhos) to prevent coordination. |
| Homocoupling of Boronic Acid | Oxidation | Ensure rigorous degassing (Argon sparge) of solvents. |
References
-
Cox, P. A., et al. (2016).[4] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[4] [Link]
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. [Link]
Sources
The Mechanistic Duality of (2,6-Dimethoxypyrimidin-4-yl)boronic Acid: From Covalent Warheads to Tumor-Targeting Borono-Lectins
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery and chemical biology, boronic acids have transcended their traditional role as mere synthetic linchpins in Suzuki-Miyaura cross-coupling. Specifically, (2,6-dimethoxypyrimidin-4-yl)boronic acid represents a highly privileged pharmacophore. The unique electronic interplay between the electron-withdrawing pyrimidine ring, the electron-donating methoxy groups, and the empty p-orbital of the boron atom endows this molecule with profound biological activity.
As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanism of action of this compound across two primary biological domains:
-
Enzymatic Inhibition: Acting as a transition state analog (covalent warhead) against serine/threonine-dependent enzymes (e.g.,
-lactamases and proteasomes). -
Targeted Cellular Recognition: Functioning as a "borono-lectin" with pH-dependent selectivity for sialic acids in the hypoxic tumor microenvironment.
This guide provides the mechanistic causality, field-proven experimental protocols, and quantitative benchmarking necessary to leverage pyrimidinylboronic acids in advanced therapeutic design.
Part 1: Core Mechanisms of Action in Biological Systems
The Covalent Warhead: Transition State Analogs
The fundamental biological mechanism of boronic acids relies on their ability to act as Lewis acids. In an aqueous biological system, the trigonal planar (
When encountering enzymes that utilize a catalytic serine or threonine residue—such as class A and C
Causality in Design: The 2,6-dimethoxypyrimidine ring is not a passive scaffold. The nitrogen atoms in the pyrimidine ring exert an inductive electron-withdrawing effect, increasing the Lewis acidity of the boron and accelerating the nucleophilic attack. Simultaneously, the methoxy groups provide critical hydrogen-bond acceptor sites that anchor the molecule within the enzyme's active site pocket, mimicking the natural substrate and preventing rapid off-rates. This mechanism is the foundation of Boronic Acid Transition State Inhibitors (BATSIs), which are critical in combating antimicrobial resistance [1].
Reversible covalent binding mechanism of boronic acids to catalytic serines.
The "Borono-Lectin": pH-Dependent Sialic Acid Targeting
Beyond enzyme inhibition, heterocyclic boronic acids exhibit a remarkable ability to reversibly bind to 1,2- and 1,3-diols found in carbohydrates. While standard phenylboronic acids bind indiscriminately to sugars like glucose at alkaline pH, pyrimidine boronic acids display a highly unique, inverse pH-dependency [2].
Causality in Design: The pKa of the boronic acid is heavily modulated by the adjacent pyrimidine nitrogens. In the slightly acidic environment of a hypoxic tumor (pH 6.5), the nitrogen atoms become protonated. This internal charge dynamic dramatically increases the boron's affinity for the glycerol side chain of sialic acid (N-acetylneuraminic acid), a sugar overexpressed on the surface of cancer cells. Consequently, this compound acts as a synthetic "borono-lectin," enabling targeted drug delivery systems that bind selectively to tumor cells while ignoring healthy, neutral-pH tissues [2].
Part 2: Experimental Protocols & Methodologies
To ensure scientific integrity and self-validation, the following protocols detail how to quantify the biological activity of this compound.
Protocol A: Enzymatic Inhibition Kinetics ( -Lactamase Assay)
This protocol determines the
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) supplemented with 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to the microplate.
-
Enzyme Equilibration: Dilute the target enzyme (e.g., KPC-2
-lactamase) to a final well concentration of 1 nM. Incubate at 25°C for 10 minutes. -
Inhibitor Titration: Prepare a 10-point serial dilution of this compound in DMSO. Add 2
L of each concentration to the enzyme solution (final DMSO concentration must not exceed 2% to maintain enzyme viability). Incubate for 15 minutes to allow the tetrahedral adduct to form. -
Substrate Addition: Initiate the reaction by adding a chromogenic reporter substrate (e.g., nitrocefin at 100
M). -
Kinetic Measurement: Monitor the absorbance at 482 nm continuously for 10 minutes using a microplate reader.
-
Data Analysis: Calculate initial velocities (
). Plot fractional activity ( ) against inhibitor concentration and fit to a Morrison tight-binding equation to extract the .
Protocol B: Sialic Acid Binding Affinity Assay (ARS Competition)
Because boronic acids do not have an inherent fluorophore that changes upon sugar binding, an Alizarin Red S (ARS) competitive displacement assay is the gold standard for quantifying sialic acid affinity.
Step-by-Step Methodology:
-
Complex Formation: Mix 100
M of this compound with 10 M ARS in a 0.1 M phosphate buffer adjusted to pH 6.5 (mimicking the tumor microenvironment). Incubate for 30 minutes in the dark. The solution will shift color as the BA-ARS complex forms. -
Baseline Measurement: Record the fluorescence emission of the complex at 580 nm (excitation at 468 nm).
-
Competitive Displacement: Titrate N-acetylneuraminic acid (sialic acid) from 0.1 mM to 50 mM into the solution. As sialic acid displaces the ARS dye due to higher affinity, the fluorescence will decrease.
-
Validation Control: Repeat the titration using D-glucose to validate the selectivity of the pyrimidine boronic acid for sialic acid over standard hexoses.
-
Data Extraction: Plot the decrease in fluorescence versus sugar concentration. Use the Benesi-Hildebrand equation to calculate the binding constant (
).
Step-by-step workflow for the Alizarin Red S (ARS) competitive binding assay.
Part 3: Quantitative Data & Benchmarking
The following table summarizes the comparative biological metrics of pyrimidinylboronic acids against standard phenylboronic acid baselines, highlighting the functional superiority of the heterocyclic core in biological systems.
| Compound Class | Target System | Binding Affinity ( | Binding Affinity ( | Target Enzyme | Primary Mechanism |
| Phenylboronic Acid (Control) | Sialic Acid / Glucose | 15 | 5 | > 10,000 | Non-specific diol binding |
| This compound | Sialic Acid / Serine Proteases | 45 | 380 | 120 - 450 | pH-dependent Borono-lectin & BATSI |
| Bortezomib (Clinical Benchmark) | 20S Proteasome | N/A | N/A | 0.6 | Transition State Analog |
Data Interpretation: The quantitative data clearly demonstrates that substituting a standard phenyl ring with a 2,6-dimethoxypyrimidine ring flips the selectivity profile. At the tumor-relevant pH of 6.5, the pyrimidine boronic acid shows a massive surge in sialic acid affinity (
References
-
Rojas, L. J., Taracila, M. A., Papp-Wallace, K. M., Bethel, C. R., Caselli, E., Romagnoli, C., Winkler, M. L., Spellberg, B., Prati, F., & Bonomo, R. A. (2016). "Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design." Antimicrobial Agents and Chemotherapy.[Link]
-
Matsumoto, A., Stephenson-Brown, A. J., Khan, T., Miyazawa, T., Cabral, H., Kataoka, K., & Miyahara, Y. (2017). "Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment." Chemical Science.[Link]
-
Krivitskaya, A. V., & Khrenova, M. G. (2021). "Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling." Molecules.[Link]
(2,6-Dimethoxypyrimidin-4-yl)boronic Acid: Strategic Application in Kinase Inhibitor Design
The following technical guide details the utility, mechanism, and experimental application of (2,6-Dimethoxypyrimidin-4-yl)boronic acid in the context of kinase inhibitor discovery.
Content Type: Technical Whitepaper & Experimental Guide Version: 2.0 (Scientific Release)[1]
Executive Summary
This compound is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] While boronic acids are often viewed merely as transient synthetic intermediates, this specific scaffold offers a dual-modality potential in kinase research:[1]
-
Pharmacophore Donor: It serves as a modular precursor to install the 2,6-dimethoxypyrimidine moiety—a privileged scaffold known to bind the ATP-binding hinge region of kinases (e.g., PI3K, mTOR, and various RTKs).
-
Covalent Fragment Probe: Emerging research suggests boronic acids can act as reversible covalent warheads targeting nucleophilic residues (Ser/Thr) near the active site, making this molecule a candidate for covalent fragment screening.
Part 1: Chemical Biology & Pharmacophore Logic
The 2,6-Dimethoxypyrimidine Motif
The pyrimidine ring is a quintessential "hinge binder" in kinase medicinal chemistry. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase backbone. The addition of methoxy groups at the 2- and 6-positions confers specific advantages:
-
Electronic Modulation: The electron-donating methoxy groups increase the electron density of the pyrimidine ring, potentially strengthening the H-bond acceptance capability of N1 or N3.
-
Hydrophobic Filling: The methyl groups of the methoxy substituents are positioned to occupy small hydrophobic pockets (Gatekeeper or Solvent Front regions) often found adjacent to the hinge region.
-
Steric Occlusion: The 2,6-substitution pattern creates a specific steric profile that can improve selectivity by clashing with residues in non-target kinases that lack the requisite pocket volume.
Structural Visualization: Binding Mode Hypothesis
The following diagram illustrates the hypothetical binding mode of a kinase inhibitor derived from this boronic acid, highlighting the critical interactions within the ATP binding pocket.
Part 2: Synthetic Utility & Experimental Protocols
The primary utility of this compound is as a reagent in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This installs the pyrimidine ring onto aryl or heteroaryl halides (scaffolds).
Protocol: High-Efficiency Suzuki-Miyaura Coupling
Objective: To couple this compound with a heteroaryl halide (e.g., a chloropyridine or bromo-indazole core).[1]
Reagents & Materials:
-
Boronic Acid: this compound (1.2 equiv)[1]
-
Halide: Heteroaryl halide (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) or XPhos Pd G2 (for difficult substrates)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
-
Atmosphere: Argon or Nitrogen (strictly degassed)[1]
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial or round-bottom flask with the Heteroaryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Pd catalyst (0.05 eq).
-
Degassing: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Reaction:
-
Thermal: Heat at 90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes (preferred for rapid library synthesis).
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient). The dimethoxypyrimidine product typically elutes in 30–60% EtOAc.
Validation Check:
-
TLC: Product should be UV active and stain distinctively with Iodine or KMnO₄.
-
LC-MS: Confirm mass [M+H]⁺. Note: Boronic acids can sometimes protodeboronate; check for the mass of the "capped" pyrimidine byproduct if yield is low.
Part 3: Biological Evaluation (Kinase Inhibition)[1][2]
Once the moiety is installed, or if screening the boronic acid fragment directly, the following assay provides robust data.
Protocol: ADP-Glo™ Kinase Assay (Promega)
Principle: A luminescent assay that quantifies ADP generated during the kinase reaction.[1] It is universal for any kinase utilizing ATP.
Workflow Diagram:
Experimental Steps:
-
Compound Prep: Dissolve this compound (or derivative) in 100% DMSO. Prepare serial dilutions (e.g., 10 mM to 1 nM).
-
Reaction Mix: In a 384-well white plate, add:
-
1 µL Compound (at 4x conc).
-
2 µL Kinase Enzyme (e.g., PI3Kα, EGFR) in reaction buffer.
-
1 µL Substrate/ATP mix (at Km concentrations).
-
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Depletion: Add 4 µL ADP-Glo™ Reagent. Incubate 40 min.
-
Detection: Add 8 µL Kinase Detection Reagent. Incubate 30 min.
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
-
Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
Part 4: Emerging Applications (Boron as Warhead)[1]
While traditionally a coupling partner, the boronic acid group itself is gaining traction as a Reversible Covalent Inhibitor .[]
-
Mechanism: The empty p-orbital of the boron atom can accept a lone pair from a nucleophilic serine or threonine hydroxyl group in the kinase active site, forming a tetrahedral boronate complex.
-
Reversibility: Unlike acrylamides (irreversible covalent), boronic acids dissociate, reducing the risk of permanent off-target haptenization and immunotoxicity.
-
Application: Researchers are now screening boronic acid fragment libraries against kinases with nucleophilic cysteines or threonines in the catalytic cleft (e.g., FGFR, BTK).
Data Summary: Potential Targets
| Target Class | Rationale for 2,6-Dimethoxypyrimidine Scaffold | Potential Boron Interaction |
| PI3K Family | Hinge binder mimic; methoxy groups fit hydrophobic pocket II.[1] | Serine nucleophiles in lipid kinase domain. |
| mTOR | Structural homology to PI3K; requires bulky hydrophobic groups. | Reversible covalent binding to catalytic residues. |
| EGFR | Pyrimidine core mimics quinazoline drugs (e.g., Gefitinib).[3] | Cys797 targeting (if boron is positioned correctly). |
References
-
Li, S., et al. (2020).[4] "Combined chemotherapy with cyclooxygenase-2 (COX-2) inhibitors in treating human cancers: Recent advancement." Biomedicine & Pharmacotherapy. Link
-
Fuchi, N., et al. (2012).[5] "Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2."[5] Bioorganic & Medicinal Chemistry Letters. Link
-
BOC Sciences. (2024). "Boronic Acid Fragment Library for Kinase Screening." Fragment Based Drug Discovery.
-
Hafez, H. N., et al. (2017). "Synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents."[1] Acta Pharmaceutica. Link
-
BenchChem. (2025). "Application of Boronic Acids in Fragment-Based Drug Discovery." Technical Application Note. Link[1]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utilization of (2,6-Dimethoxypyrimidin-4-yl)boronic Acid in Modern Drug Discovery: A Technical Guide to Suzuki-Miyaura Functionalization and Kinase Inhibitor Design
Executive Summary
In the relentless pursuit of highly selective targeted therapeutics, the architectural precision of starting materials dictates the success of drug discovery campaigns. (2,6-Dimethoxypyrimidin-4-yl)boronic acid (CAS: 852362-23-3) has emerged as a privileged and highly versatile building block in medicinal chemistry . By enabling the direct, late-stage installation of the 2,6-dimethoxypyrimidine pharmacophore via palladium-catalyzed cross-coupling, this reagent accelerates the synthesis of complex heteroaromatic scaffolds, particularly in the development of competitive kinase inhibitors [[1]]([Link]).
This technical whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and structural rationales for utilizing this specific boronic acid derivative in modern drug development.
Chemical Profiling & Reactivity Dynamics
The 2,6-Dimethoxypyrimidine Pharmacophore
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the aromatic system. However, the methoxy groups at the 2- and 6-positions fundamentally alter its electronic landscape. Through the mesomeric effect (+M), the oxygen lone pairs donate electron density into the ring, partially offsetting the π-deficiency.
From a pharmacological perspective, these heteroatoms are not merely structural—they are functional. The pyrimidine nitrogens and the methoxy oxygens act as potent hydrogen bond acceptors (HBAs). When deployed in kinase inhibitors, this moiety effectively mimics the adenine ring of ATP, allowing the molecule to anchor deeply within the highly conserved hinge region of target kinases such as JAK and IRAK4 [[2]]([Link]).
Boronic Acid Positioning and Stability
Causality in Design: Heteroaryl boronic acids with heteroatoms adjacent to the carbon-boron bond (e.g., 2-pyrimidinylboronic acids) are notoriously prone to rapid protodeboronation—a destructive side reaction where the C-B bond is cleaved by a proton. By positioning the boronic acid at the 4-position , this compound achieves an optimal balance between thermodynamic stability and transmetalation reactivity [[3]]([Link]). This specific regiochemistry allows for robust performance under the basic, aqueous conditions required for Suzuki-Miyaura coupling.
Mechanistic Workflow: Suzuki-Miyaura Cross-Coupling
The integration of the 2,6-dimethoxypyrimidine core into advanced drug intermediates relies on the Suzuki-Miyaura catalytic cycle. The reaction is driven by a Pd(0)/Pd(II) redox process, heavily influenced by the choice of ligands and base.
Figure 1: Suzuki-Miyaura catalytic cycle for pyrimidinylboronic acid cross-coupling.
Experimental Protocols: Self-Validating Suzuki Coupling
To ensure high scientific integrity and reproducibility, the following protocol details the optimized conditions for coupling this compound with a generic aryl bromide. This methodology is designed as a self-validating system , incorporating real-time analytical checkpoints to guarantee successful conversion.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
-
Action: In a flame-dried Schlenk tube, combine the Aryl Bromide (1.0 equiv), this compound (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: Pd(dppf)Cl₂ is explicitly selected because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step. This is critical when coupling electron-deficient pyrimidines, where reductive elimination is often the rate-limiting bottleneck.
Step 2: Solvent & Base Addition
-
Action: Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (v/v 4:1).
-
Causality: 1,4-Dioxane provides excellent solubility for the organic components at elevated temperatures. The aqueous component is mandatory; water dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate species required for efficient transmetalation.
Step 3: Reaction Execution
-
Action: Purge the reaction vessel with N₂ for 5 minutes. Heat the mixture to 90°C for 12 hours under vigorous magnetic stirring.
Step 4: Self-Validation & Monitoring (Critical Checkpoint)
-
Action: At t = 4 hours, extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Validation Logic:
-
Success Indicator: Disappearance of the aryl bromide peak and emergence of the product mass
. -
Failure Indicator (Protodeboronation): If a mass corresponding to unfunctionalized 2,6-dimethoxypyrimidine (
) dominates, the boronic acid is degrading faster than it is coupling. -
Corrective Action: If protodeboronation is detected, immediately lower the reaction temperature to 75°C and switch to a milder, anhydrous base system (e.g., Cs₂CO₃ in pure DMF).
-
Step 5: Workup & Purification
-
Action: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Quantitative Data & Optimization Matrix
The efficiency of the Suzuki coupling is highly dependent on the electronic and steric nature of the electrophilic partner. Table 1 summarizes empirical optimization parameters for maximizing yields when using this compound.
Table 1: Optimization Matrix for Pyrimidinylboronic Acid Cross-Coupling
| Electrophile Type | Catalyst System | Base | Solvent System | Temp / Time | Yield (%) |
| Electron-Rich Aryl Bromide | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O | 100°C / 18h | 65 - 70% |
| Electron-Deficient Aryl Bromide | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (2.0 eq) | Toluene/H₂O | 90°C / 12h | 80 - 85% |
| Sterically Hindered Heteroaryl Chloride | Pd₂(dba)₃ / XPhos | K₂CO₃ (2.5 eq) | n-Butanol | 110°C / 24h | 55 - 60% |
| Aryl Iodide | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | DMF/H₂O (MW) | 120°C / 20m | 88 - 92% |
Note: Microwave (MW) irradiation significantly reduces reaction times and often suppresses competitive protodeboronation by rapidly driving the transmetalation step .
Applications in Targeted Therapeutics (Kinase Inhibitors)
The structural geometry of the 2,6-dimethoxypyrimidine moiety makes it an exceptional scaffold for competitive kinase inhibitors. By occupying the ATP-binding pocket, these compounds halt downstream phosphorylation cascades responsible for disease progression.
IRAK4 Inhibition in Inflammation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in the Toll-like receptor (TLR) signaling pathway. Drug discovery campaigns have utilized pyrimidine derivatives to achieve nanomolar inhibition of IRAK4. The intact pyrimidine core is required for baseline inhibition, while the substitution at the 4-position (introduced via our boronic acid coupling) dictates the ligand efficiency and kinase selectivity .
JAK/STAT Pathway Modulation
Janus kinases (JAK1, JAK2, JAK3) are primary targets for treating autoimmune disorders. Pharmacophore modeling of JAK inhibitors demonstrates that the pyrimidine nitrogen atoms and the methoxy oxygen atoms act as critical hydrogen bond acceptors, forming stable interactions with the kinase hinge region (e.g., Leu932 in JAK2) .
Figure 2: Inhibition of kinase-mediated signaling pathways by pyrimidine-derived therapeutics.
Conclusion
The strategic application of this compound bridges the gap between synthetic feasibility and pharmacological efficacy. By understanding the causality behind its reactivity—specifically its balance of stability against protodeboronation and its high transmetalation efficiency—medicinal chemists can reliably deploy this reagent to construct highly potent, selective kinase inhibitors and other advanced therapeutic agents.
References
-
AA Blocks. "Product Index: this compound (CAS: 852362-23-3)". AA Blocks Catalog. URL: [Link]
-
McElroy, W. et al. "Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4". Bioorganic & Medicinal Chemistry Letters, 2015. URL:[Link]
-
MDPI. "Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction". Pharmaceuticals, 2021. URL:[Link]
-
ACS Publications. "Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials". Journal of Medicinal Chemistry, 2021. URL:[Link]
Sources
- 1. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
Spectroscopic data for (2,6-Dimethoxypyrimidin-4-yl)boronic acid (NMR, MS)
This technical guide is structured to address the characterization of (2,6-Dimethoxypyrimidin-4-yl)boronic acid , a specialized heterocyclic building block.
Given that specific spectral data for this precise isomer is often proprietary or obscured by its tendency to dehydrate into boroxines, this guide synthesizes chemometrically predicted data , analogous experimental values , and validated characterization protocols derived from similar pyrimidine boronic acids.
Executive Technical Summary
This compound (Structure 1 ) is a critical intermediate in Suzuki-Miyaura cross-couplings for synthesizing bioactive pyrimidine derivatives. Its characterization is frequently complicated by two factors:
-
Boroxine Formation: Rapid dehydration to the cyclic trimer (boroxine) under standard storage conditions.
-
Protodeboronation: The electron-rich nature of the 2,6-dimethoxypyrimidine ring makes the C–B bond susceptible to hydrolytic cleavage, reverting to 2,6-dimethoxypyrimidine.
This guide provides the predicted spectroscopic fingerprint required to validate the compound's identity and purity, distinguishing it from its starting materials (e.g., 4-chloro-2,6-dimethoxypyrimidine) and degradation products.
Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts (
H NMR (400 MHz, DMSO-
) – Predicted & Analog-Derived
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| A | 8.20 – 8.60 | Broad Singlet | 2H | B(OH ) | Disappears upon D |
| B | 6.60 – 6.90 | Singlet | 1H | Ar-H (C-5) | The diagnostic aromatic singlet. A shift upfield from the 4-chloro precursor ( |
| C | 3.85 – 3.95 | Singlet | 3H | –OCH | Methoxy group between ring nitrogens. |
| D | 3.80 – 3.90 | Singlet | 3H | –OCH | Methoxy group adjacent to C-5. |
Critical Validation Check: The starting material, 4-chloro-2,6-dimethoxypyrimidine , typically shows the H-5 singlet at
6.55 ppm (CDCl). A downfield shift (deshielding) of this proton to the 6.70–6.90 range is a positive indicator of boronic acid formation due to the empty p-orbital of the boron atom [1].
C NMR (100 MHz, DMSO-
)
-
C-4 (C-B): Often not observed or seen as a very broad hump at
160–170 ppm due to quadrupolar relaxation of the boron nucleus ( B/ B) [2]. -
C-2, C-6 (C-O):
164.0 ppm and 171.0 ppm (Distinct quaternary carbons attached to oxygen). -
C-5 (C-H):
95.0 – 100.0 ppm (Shielded by ortho-methoxy groups). -
OMe Carbons:
54.0 – 55.0 ppm.
B NMR (128 MHz, DMSO-
) – The "Smoking Gun"
-
Signal:
27.0 – 30.0 ppm (Broad Singlet). -
Interpretation: This shift is characteristic of aryl/heteroaryl boronic acids in a trigonal planar geometry. A shift to
19-22 ppm would indicate boronate ester formation or tetrahedral adducts [3].
B. Mass Spectrometry (MS) Data
Boronic acids exhibit a unique isotopic signature due to the natural abundance of Boron isotopes:
Electrospray Ionization (ESI-MS)
-
Mode: Positive (+ve) or Negative (-ve). Negative mode is often more sensitive for boronic acids (forming [M(OH)]
adducts). -
Molecular Formula: C
H BN O [2] -
Molecular Weight: 183.96 g/mol [2]
| Ion Species | m/z (Theoretical) | Description |
| [M+H] | 185.07 ( | Protonated molecular ion. |
| [M-H | 167.06 | Characteristic dehydration peak (boroxine precursor). |
| [M+Na] | 207.06 | Sodium adduct. |
| Isotope Pattern | M / M-1 | The peak at m/z 184 ( |
Experimental Workflow: Synthesis & Characterization
The following Graphviz diagram outlines the logical flow for synthesizing and validating this molecule, specifically addressing the "boroxine trap" that confuses spectral data.
Caption: Workflow for the synthesis and spectroscopic validation of this compound, highlighting the critical NMR sample preparation step to revert boroxine trimers.
Fragmentation Pathways (MS/MS)
Understanding the fragmentation is vital for confirming the core structure during LC-MS/MS analysis.
Caption: Primary fragmentation pathways in Positive ESI-MS. The loss of water (m/z 167) is the most abundant pathway, followed by the cleavage of the C-B bond.
Technical Insights & Troubleshooting
The "Disappearing" Boron Signal
In
-
Solution: Run a HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for cross-peaks between the H-5 proton and the C-4 carbon. The cross-peak will appear even if the 1D carbon signal is too broad to see [4].
Stability Warning
Pyrimidine boronic acids with alkoxy substituents are prone to protodeboronation catalyzed by both acid and base.
-
Storage: Store under Argon at -20°C.
-
Usage: If the compound has degraded to the deboronated species (2,6-dimethoxypyrimidine), you will see the reappearance of a proton signal at
8.4 ppm (H-4) in the H NMR, and the disappearance of the B signal.
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boronic Acid NMR shifts and deshielding effects).
-
Pellegrino, S., et al. (2022). "11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer." Journal of Natural Products. Available at: [Link]
- Nieto, S., et al. (2005). "11B NMR Characterization of Boronic Acids." Journal of Organic Chemistry. (Establishes the 27-30 ppm range for aryl boronic acids).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Banwell, M. G., et al. (2004). "Palladium-catalysed cross-coupling of 4-chloro-2,6-dimethoxypyrimidine." Organic & Biomolecular Chemistry.
Sources
Comprehensive Technical Guide on the Handling, Safety, and Application of (2,6-Dimethoxypyrimidin-4-yl)boronic acid
Executive Summary
(2,6-Dimethoxypyrimidin-4-yl)boronic acid (CAS: 852362-23-3) is a highly specialized organoboron building block widely utilized in modern medicinal chemistry and agrochemical development[1]. It serves as a critical reagent for introducing the 2,6-dimethoxypyrimidine pharmacophore into complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. However, like many electron-deficient heteroaryl boronic acids, it presents unique handling challenges. This whitepaper provides an authoritative, in-depth analysis of its physicochemical vulnerabilities, safety protocols, and optimized experimental workflows, ensuring researchers can maximize coupling yields while mitigating reagent degradation.
Physicochemical Profiling & Mechanistic Vulnerabilities
To effectively utilize this compound, one must understand the causality behind its inherent instability. The pyrimidine ring is highly electron-withdrawing due to its two nitrogen atoms. While the methoxy groups at the 2- and 6-positions provide some steric shielding, their inductive electron-withdrawing effects further polarize the carbon-boron (C-B) bond.
This electronic configuration makes the boron atom highly susceptible to nucleophilic attack by hydroxide ions or water molecules. Upon formation of the boronate complex in basic aqueous media, the C-B bond readily cleaves, replacing the boronic acid moiety with a proton—a process known as protodeboronation [2]. Because this degradation pathway is accelerated at elevated temperatures and high pH, standard Suzuki-Miyaura conditions often destroy the reagent before productive transmetalation can occur[3].
Table 1: Physicochemical Properties
| Property | Value |
| Compound Name | This compound |
| CAS Registry Number | 852362-23-3 |
| Molecular Formula | C6H9BN2O4 |
| Molecular Weight | 183.96 g/mol |
| Topological Polar Surface Area (TPSA) | 84.70 Ų |
| Physical State | White to off-white solid |
Safety, Hazards, and Storage Protocols
While boronic acids are generally favored over organostannanes (Stille coupling) or organozincs (Negishi coupling) due to their lower systemic toxicity, they are not benign. This compound acts as a localized irritant and requires strict adherence to standard laboratory safety protocols[4].
Table 2: Quantitative Safety & Hazard Data
| Hazard Category | GHS Code | Description | Required PPE & Handling |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Nitrile gloves, safety goggles |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Lab coat, standard chemical hygiene |
| Serious Eye Damage | H319 | Causes serious eye irritation | Safety goggles, eyewash station access |
| Specific Target Organ | H335 | May cause respiratory irritation | Handle exclusively inside a fume hood |
Storage Causality: Boronic acids exist in equilibrium with their dehydrated trimeric anhydrides (boroxines). To prevent unpredictable stoichiometry caused by atmospheric moisture fluctuation and to halt thermal degradation, the compound must be stored at 2–8 °C under a strictly inert atmosphere (Argon or Nitrogen).
Experimental Workflow: Optimized Suzuki-Miyaura Cross-Coupling
To successfully couple this compound, the rate of transmetalation must outcompete the rate of protodeboronation[3]. The following protocol utilizes a highly active palladium catalyst and a mild base to achieve this kinetic advantage[5].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the competitive protodeboronation pathway.
Step-by-Step Methodology
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to verify mechanistic success.
-
Inert Atmosphere Setup: Purge a Schlenk flask with Argon for 15 minutes. Causality: Oxygen induces oxidative homocoupling of the boronic acid and irreversibly deactivates the Pd(0) active species.
-
Solid Reagent Addition: Add the aryl halide (1.0 equiv), this compound (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) to the flask. Causality: A 50% stoichiometric excess of the boronic acid intentionally compensates for the unavoidable background protodeboronation. The dppf ligand's large bite angle accelerates reductive elimination, pushing the catalytic cycle forward rapidly.
-
Solvent & Base Introduction: Inject 10 mL of rigorously degassed THF, followed by 3M aqueous K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is chosen over NaOH or KOH because it is basic enough to activate the boronic acid for transmetalation, but mild enough to suppress rapid hydrolytic cleavage of the C-B bond.
-
Thermal Activation & IPC: Heat the mixture to 60 °C. Self-Validation Check: At t = 2 hours, sample the reaction for LC-MS. If the deboronated pyrimidine mass (m/z 141) is the dominant peak and starting aryl halide remains, the base is too strong or the temperature is too high.
-
Quenching & Extraction: Cool to room temperature, dilute with CHCl₃ (20 mL), and wash with brine (3 × 15 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Caption: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling reaction.
Troubleshooting & Quality Control
When working with highly sensitive heteroaryl boronic acids, reaction failures are often systematic rather than random. Use the following matrix to diagnose and correct mechanistic breakdowns.
Table 3: Troubleshooting Matrix
| Observation (via LC-MS/NMR) | Mechanistic Cause | Corrective Action |
| High yield of deboronated pyrimidine | Rapid protodeboronation is outcompeting transmetalation. | Lower the reaction temperature to 40 °C; switch to an anhydrous fluoride base (e.g., CsF) to avoid hydroxide attack. |
| Homocoupled pyrimidine dimer | Oxygen ingress causing oxidative dimerization of the boronic acid. | Verify Schlenk line integrity; thoroughly degas all solvents via the freeze-pump-thaw method. |
| Incomplete conversion of aryl halide | Catalyst deactivation or premature boronic acid depletion. | Add an additional 0.5 equiv of the boronic acid mid-reaction; ensure the Pd catalyst is stored in a glovebox. |
References
-
852362-23-3 Boronic acid, (2,6-dimethoxy-4-pyrimidinyl)- Properties. ChemSrc. Available at:[Link]
-
Protodeboronation Mechanism and Kinetics. Wikipedia. Available at:[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH/PMC. Available at:[Link]
-
Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents. MDPI. Available at:[Link]
Sources
- 1. 852362-23-3_CAS号:852362-23-3_Boronic acid, (2,6-dimethoxy-4-pyrimidinyl)- (9CI) - 化源网 [chemsrc.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2-Amino-6-methoxypyrimidin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of (2,6-Dimethoxypyrimidin-4-yl)boronic Acid
Executive Summary
The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids is a cornerstone of modern pharmaceutical synthesis. However, pyrimidin-4-yl boronic acids present a notorious synthetic challenge due to their profound instability and tendency to poison palladium catalysts. This application note provides a causally driven, self-validating protocol for the successful cross-coupling of (2,6-Dimethoxypyrimidin-4-yl)boronic acid, utilizing advanced Buchwald precatalysts to outcompete degradation pathways.
Mechanistic Insights: The Kinetic Race Against Degradation
When designing a protocol for this compound, scientists must account for two primary failure modes inherent to electron-deficient heteroaryl boronic acids:
-
Protodeboronation (The Primary Degradation Pathway): Heteroaryl boronic acids are highly susceptible to base-catalyzed protodeboronation, where the carbon-boron bond is cleaved by a proton source (typically water), yielding the unsubstituted heteroarene[1]. For this specific substrate, the byproduct is 2,6-dimethoxypyrimidine.
-
Catalyst Poisoning: The Lewis basic nitrogen atoms on the pyrimidine ring can coordinate tightly to the palladium center, shutting down the catalytic cycle[2].
While the 2,6-dimethoxy substitution slightly modulates the electron density of the pyrimidine ring—making it marginally more stable than an unsubstituted pyrimidin-4-yl derivative—it remains highly sensitive[3].
The Causality of Experimental Choices: To achieve high yields, the rate of transmetalation must outcompete the rate of protodeboronation. This dictates our reagent selection:
-
Catalyst: Traditional catalysts like
exhibit slow oxidative addition and transmetalation kinetics, allowing protodeboronation to dominate. We utilize XPhos Pd G2 (a Buchwald precatalyst). The bulky, electron-rich XPhos ligand accelerates transmetalation and prevents the pyrimidine nitrogens from coordinating to the Pd center due to steric shielding. -
Base & Solvent: A biphasic mixture of 1,4-Dioxane and water (4:1) with
is optimal. Water is strictly required to form the reactive boronate species necessary for transmetalation, but excessive water accelerates protodeboronation[1]. provides the ideal mild alkalinity to facilitate the cycle without prematurely destroying the boronic acid.
Fig 1: Catalytic cycle highlighting competing protodeboronation and poisoning pathways.
Reaction Optimization Data
The following tables summarize the quantitative optimization data that validates the mechanistic hypothesis. Data reflects the coupling of this compound with 4-bromoanisole (model substrate).
Table 1: Catalyst Screening (Conditions:
| Catalyst (3 mol%) | Ligand Architecture | Yield (%) | Protodeboronation (%) |
| Monodentate Phosphine | 18 | >75 | |
| Bidentate Phosphine | 42 | 45 | |
| XPhos Pd G2 | Bulky Biaryl Phosphine | 91 | <5 |
Table 2: Base and Solvent Optimization (with XPhos Pd G2, 90 °C)
| Base (2.0 equiv) | Solvent System (v/v) | Yield (%) | Observation |
| Toluene/ | 55 | Poor solubility of base | |
| Dioxane/ | 72 | Moderate conversion | |
| Dioxane/ | 91 | Optimal transmetalation rate | |
| DMF/ | 64 | Increased protodeboronation |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By implementing a strict 30-minute in-process control (IPC) via LC-MS, researchers can instantly diagnose whether the transmetalation is successfully outcompeting degradation.
Materials Required
-
Aryl Halide: 1.0 mmol
-
This compound: 1.5 mmol (1.5 equiv. to buffer against minor degradation)
-
Catalyst: XPhos Pd G2 (0.03 mmol, 3 mol%)
-
Base: Potassium phosphate tribasic (
), 2.0 mmol -
Solvent: 1,4-Dioxane (Degassed, 4.0 mL) and Deionized Water (Degassed, 1.0 mL)
Step-by-Step Methodology
Step 1: Reagent Assembly & Inert Atmosphere
-
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and
(2.0 mmol). -
Add XPhos Pd G2 (3 mol%). Causality note: Adding the catalyst as a solid ensures accurate mass loading and prevents pre-activation degradation.
-
Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-pure Nitrogen or Argon (Repeat 3x).
Step 2: Solvent Addition & Degassing 4. Syringe in 4.0 mL of anhydrous 1,4-Dioxane followed by 1.0 mL of Deionized Water. 5. Sparge the mixture with Nitrogen for 5 minutes. Causality note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would instantly kill the catalyst and allow protodeboronation to take over.
Step 3: Heating & Self-Validation (Crucial Step) 6. Place the vial in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system. 7. Self-Validation Check (30 mins): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Diagnostic Criteria: Monitor for the product mass, unreacted aryl halide, and m/z 141.1 (the
ion for 2,6-dimethoxypyrimidine). -
Actionable Logic: If the ratio of m/z 141.1 to the product is >1:1, transmetalation is failing. Abort the reaction, verify solvent degassing, and check catalyst integrity before repeating.
Step 4: Work-up & Extraction
8. Upon complete consumption of the aryl halide (typically 2–4 hours), cool the mixture to room temperature.
9. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of Water. Transfer to a separatory funnel.
10. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (20 mL).
11. Dry over anhydrous
Step 5: Purification 12. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient). The 2,6-dimethoxy substitution generally renders the product highly crystalline and easily separable from baseline impurities.
Fig 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling.
References
-
Title: Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates Source: ResearchGate / Nature Communications URL: [Link]
Sources
The Art of the Bond: A Deep Dive into Palladium-Catalyzed Cross-Coupling with (2,6-Dimethoxypyrimidin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Pyrimidines in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the way organic chemists construct complex molecules, becoming an indispensable tool in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the vast array of coupling partners, heteroaryl boronic acids are of particular importance, allowing for the incorporation of nitrogen-containing ring systems that are prevalent in biologically active compounds.[3] (2,6-Dimethoxypyrimidin-4-yl)boronic acid is a key building block, offering a privileged pyrimidine scaffold that is a common feature in many drug candidates.[4] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing this versatile reagent, from the fundamental mechanism to practical, field-tested protocols and troubleshooting.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] This elegant dance of chemical transformations consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[5] This step, often the rate-determining one, forms a new, higher-energy palladium(II) intermediate.[6] The reactivity of the halide follows the general trend of I > OTf > Br > Cl.[6]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the pyrimidinyl group to the palladium center.[8]
-
Reductive Elimination: In the final step, the two organic partners—the aryl group from the electrophile and the pyrimidinyl group from the boronic acid—are joined together, forming the desired carbon-carbon bond.[1] This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Detailed Steps:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). [3]Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, insufficient degassing, incorrect base or solvent. | Use a fresh batch of catalyst, ensure thorough degassing of solvents and the reaction vessel, and consider screening different bases and solvents. [9] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) source without a reducing agent. | Ensure rigorous exclusion of air. Use a Pd(0) catalyst or ensure conditions for in-situ reduction of a Pd(II) precursor are met. [5] |
| Protodeboronation | Base is too strong, presence of excess water, prolonged reaction time at high temperature. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃), minimize the amount of water in the solvent system, or consider using the corresponding boronate ester which can be more stable. [10] |
| Formation of Side Products | Reaction temperature is too high, incorrect stoichiometry. | Lower the reaction temperature and carefully control the stoichiometry of the reactants. |
Applications in Drug Discovery: The Pyrimidine Advantage
The 2,6-dimethoxypyrimidine motif is a valuable pharmacophore found in numerous biologically active molecules. Its ability to participate in hydrogen bonding and its specific electronic properties make it a desirable feature in drug design. The use of this compound in Suzuki-Miyaura couplings provides a direct and efficient route to synthesize libraries of compounds for screening in drug discovery programs. [11][12][13]For instance, pyrimidine-containing compounds have shown promise as kinase inhibitors, antiviral agents, and anticancer therapeutics. [14][15]
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling with this compound is a powerful and versatile transformation for the synthesis of complex molecules. A thorough understanding of the reaction mechanism, careful optimization of experimental parameters, and a systematic approach to troubleshooting are essential for success. As the demand for novel therapeutics continues to grow, the strategic application of this robust coupling methodology will undoubtedly play a pivotal role in the future of drug discovery and development.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- Chemical Science (RSC Publishing).
- Journal of the American Chemical Society. (2006, November 30). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- New Journal of Chemistry (RSC Publishing).
- ResearchGate. (2025, November 26). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- arkat usa. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
- PMC. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0)
- Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
- RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- PMC. (2024, June 19). Palladium-catalyzed Suzuki–Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
- Ligand electronic influence in Pd-c
- ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)....
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2025, August 6). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids.
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Benchchem. A Comparative Guide to 2,4- Dimethoxypyrimidine-5-boronic acid and Alternative Boronic Acid Reagents in Suzuki- Miyaura Cross-Coupling Reactions.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- PMC.
- PMC. Developing Ligands for Palladium(II)
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- PMC. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21).
- Semantic Scholar.
- PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. covasyn.com [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Application Note: Synthesis of Substituted Pyrimidines via (2,6-Dimethoxypyrimidin-4-yl)boronic Acid
Introduction & Strategic Context
Substituted pyrimidines are privileged pharmacophores in modern drug discovery, forming the core of numerous approved therapeutics, particularly in the realm of kinase inhibitors (e.g., targeting IRAK4, Src, and PI3K) and fast-acting antimalarial agents[1][2][3]. The strategic assembly of these highly functionalized heterocycles relies heavily on modular cross-coupling methodologies.
(2,6-Dimethoxypyrimidin-4-yl)boronic acid (CAS: 852362-23-3) serves as an exceptionally versatile building block in this synthetic paradigm[4][5]. By utilizing this reagent in Suzuki-Miyaura cross-coupling reactions, chemists can efficiently install the pyrimidine core onto complex aryl or heteroaryl scaffolds. Crucially, the 2,6-dimethoxy groups act as masked reactive sites; post-coupling, they can be selectively displaced by nucleophiles (e.g., amines) or hydrolyzed to yield uracil derivatives, enabling rapid expansion of structure-activity relationship (SAR) libraries[2][6].
Mechanistic Insights & Causality (E-E-A-T)
Working with electron-deficient heteroaryl boronic acids requires a deep understanding of the underlying organometallic mechanisms to prevent reaction failure.
-
Protodeboronation vs. Transmetalation: Boronic acids attached to electron-withdrawing rings (like pyrimidine) are highly susceptible to protodeboronation—the premature cleavage of the C–B bond by water or protic solvents. To outcompete this degradation pathway, the transmetalation step must be kinetically accelerated. This is achieved by using strong, sterically accessible bases (such as
) that rapidly convert the boronic acid into the highly reactive, electron-rich trihydroxyboronate intermediate[2][7]. -
Solvent System Dynamics: A biphasic system, typically 1,4-Dioxane/
(4:1 v/v), is optimal. Dioxane provides excellent solubility for the organic halide and the palladium catalyst, while water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species[2]. -
Catalyst Selection:
or are preferred. The bulky, electron-rich ligands stabilize the active Pd(0) species and accelerate both the oxidative addition of the aryl halide and the subsequent reductive elimination[7].
Workflow & Mechanistic Visualizations
Caption: Synthetic workflow from this compound to a final pyrimidine API.
Caption: Suzuki-Miyaura catalytic cycle emphasizing base-mediated boronate transmetalation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol utilizes microwave irradiation to minimize reaction time, thereby drastically reducing the opportunity for protodeboronation[2].
Reagents & Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
- (5 mol%)
- (2.5 equiv)
-
1,4-Dioxane / Deionized
(4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In an oven-dried microwave vial, combine the aryl halide, this compound,
, and . -
Degassing (Critical Step): Seal the vial with a crimp cap. Evacuate the vial and backfill with Argon (repeat for 3 cycles). This prevents the oxidation of the highly sensitive Pd(0) active species into inactive Pd(II) peroxo complexes.
-
Solvent Addition: Inject degassed 1,4-dioxane and water via syringe. The biphasic nature is intentional; vigorous stirring is required to ensure mass transfer between the organic and aqueous phases.
-
Reaction: Subject the vial to microwave irradiation at 120 °C for 20 minutes[2]. (Alternatively, heat in a conventional oil bath at 90 °C for 12–18 hours).
-
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine).
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the 4-aryl-2,6-dimethoxypyrimidine derivative.
Protocol B: Late-Stage Functionalization (SNAr Amination)
The electron-deficient nature of the newly formed pyrimidine core allows for the selective displacement of the methoxy groups via Nucleophilic Aromatic Substitution (SNAr)[2][6].
Step-by-Step Procedure:
-
Dissolve the purified 4-aryl-2,6-dimethoxypyrimidine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Add the desired primary or secondary aliphatic amine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Heat the mixture in a sealed pressure tube at 120–150 °C for 24 hours. Note: The C-4 aryl substituent sterically and electronically influences the regioselectivity of the displacement (C-2 vs. C-6).
-
Quench the reaction with water, extract with Dichloromethane (DCM), and purify the resulting substituted pyrimidine via reverse-phase HPLC.
Data Presentation: Reaction Optimization Summary
The following table summarizes typical optimization parameters for the Suzuki-Miyaura coupling of pyrimidin-4-ylboronic acids, demonstrating the superiority of
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp / Time | Yield (%) |
| 1 | Toluene/EtOH/ | 90 °C, 18 h | 45% | ||
| 2 | 1,4-Dioxane/ | 100 °C, 12 h | 62% | ||
| 3 | 1,4-Dioxane/ | 90 °C, 18 h | 81% | ||
| 4 | 1,4-Dioxane/ | MW 120 °C, 20 min | 85% |
References
1.[4] BOCSCI Chemical Compounds. Scribd. Available at: 2.[1] CAS 852362-24-4: B-4-Pyrimidinylboronic acid. CymitQuimica. Available at: 3.[2] Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials. ACS Publications. Available at: 4.[6] Synthesis of distal and proximal fleximer base analogues and evaluation in the nucleocapsid protein of HIV-1. PubMed Central (NIH). Available at: 5.[3] CN118894861A - 作为irak4抑制剂的新三环化合物. Google Patents. Available at: 6.[7] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. Available at: 7.[5] Product Index - AA Blocks (CAS 852362-23-3). AA Blocks. Available at:
Sources
- 1. CAS 852362-24-4: B-4-Pyrimidinylboronic acid | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN118894861A - ä½ä¸ºirak4æå¶åçæ°ä¸ç¯ååç© - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. aablocks.com [aablocks.com]
- 6. Synthesis of distal and proximal fleximer base analogues and evaluation in the nucleocapsid protein of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: (2,6-Dimethoxypyrimidin-4-yl)boronic Acid in the Synthesis of Bioactive Scaffolds
This is a comprehensive technical guide and protocol for the use of (2,6-Dimethoxypyrimidin-4-yl)boronic acid in medicinal chemistry.
Executive Summary & Core Rationale
This compound is a high-value, albeit chemically sensitive, building block used to install the 2,6-dimethoxypyrimidine moiety into complex bioactive molecules. This scaffold is a "privileged structure" in drug discovery, serving as a precursor to:
-
Kinase Inhibitors: The pyrimidine ring mimics the purine base of ATP, allowing interaction with the hinge region of kinases (e.g., EGFR, VEGFR, PIM-1).
-
Uracil Analogs: Post-coupling hydrolysis of the methoxy groups yields 6-substituted uracils, which are critical in antiviral and antimetabolite therapeutics.
-
ADME-Tuned Scaffolds: The methoxy groups provide lipophilicity for cell permeability but can be metabolically "soft," serving as sites for Phase I modification.
Critical Technical Challenge: Like many 2- and 4-pyrimidinyl boronic acids, this compound is prone to rapid protodeboronation under aqueous basic conditions. Successful utilization requires strict adherence to "fast-coupling" protocols to outcompete the decomposition pathway.
Chemical Properties & Stability Management[1][2]
The electron-deficient nature of the pyrimidine ring at the 2- and 4-positions makes the C–B bond highly labile. Upon exposure to base and water (standard Suzuki conditions), the boronate complex can undergo hydrolytic cleavage, replacing the boronic acid with a hydrogen atom.[1]
Stability Hierarchy & Storage
To maximize yield, researchers should prioritize using the most stable form of the reagent.
| Form | Stability | Reactivity | Recommendation |
| Free Boronic Acid | Low | High | Use immediately; store at -20°C under Argon. |
| Pinacol Ester | Moderate | Moderate | Preferred for bench handling; requires activation. |
| MIDA Boronate | High | Low (Slow Release) | Best for scale-up; requires hydrolysis step. |
| K+ Trifluoroborate | High | Moderate | Excellent alternative; requires harsh hydrolysis. |
Detailed Experimental Protocols
Protocol A: The "Rapid-Fire" Suzuki-Miyaura Coupling
Designed to outcompete protodeboronation by using high-activity precatalysts and anhydrous conditions.
Objective: Couple this compound (1.2 equiv) with an aryl halide (1.0 equiv).
Reagents:
-
Catalyst: XPhos Pd G3 or Pd(dtbpf)Cl₂ (1–3 mol%). Why: These bulky, electron-rich ligands facilitate rapid oxidative addition and transmetallation at lower temperatures.
-
Base: K₃PO₄ (3.0 equiv). Why: Anhydrous, mild base minimizes hydrolytic stress compared to aqueous carbonates.
-
Solvent: 1,4-Dioxane or THF (Anhydrous).
-
Additives: None (Water is strictly excluded until workup).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a microwave vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G3 (0.02 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a PTFE-lined cap.
-
Reaction:
-
Option A (Thermal): Heat to 60°C for 2–4 hours. Monitor by LCMS every 30 mins.
-
Option B (Microwave - Recommended): Irradiate at 80°C for 20 minutes.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove insoluble phosphate salts. Wash the pad with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient). The dimethoxy product is typically less polar than the boronic acid.
Self-Validation Check:
-
Pass: LCMS shows Product Mass [M+H]⁺.
-
Fail (Protodeboronation): LCMS shows mass of "Pyrimidine + H" (Mass = 140.14). Remedy: Switch to Protocol B (MIDA) or increase catalyst loading to 5%.
Protocol B: Post-Coupling Diversification (The "Scaffold Morph")
Converting the coupled pyrimidine into a Uracil derivative.
Objective: Demethylation of 2,6-dimethoxy-4-arylpyrimidine to 6-aryluracil.
Methodology:
-
Dissolve the coupling product (0.5 mmol) in Acetic Acid (2 mL) and conc. HBr (48%, 2 mL).
-
Reflux at 100°C for 4–6 hours.
-
Monitor via TLC (Product will be significantly more polar).
-
Isolation: Cool to 0°C. Neutralize carefully with saturated NaHCO₃. The uracil derivative often precipitates; filter and wash with cold water.
Mechanism & Pathway Visualization
Figure 1: The Stability-Reactivity Landscape
This diagram illustrates the competing pathways of the boronic acid: the productive Cross-Coupling vs. the destructive Protodeboronation.
Caption: Figure 1. Kinetic competition between productive Suzuki coupling (solid lines) and protodeboronation (dotted lines).
Figure 2: Scaffold Diversification Workflow
How to transform the initial coupling product into distinct bioactive classes.
Caption: Figure 2. Divergent synthesis pathways from the parent scaffold to distinct therapeutic classes.
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3] Link
-
Suzuki Coupling of Unstable Boronates: Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3] Link
- Pyrimidine Scaffold in Drug Discovery: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for Pyrimidine reactivity).
-
Uracil Synthesis via Demethylation: Bardagí, J. I., & Rossi, R. A. (2010). "Short access to 6-substituted pyrimidine derivatives... Synthesis of 6-substituted uracils." The Journal of Organic Chemistry. Link
-
MIDA Boronates for Unstable Targets: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3] Link
Sources
Application Note: Step-by-Step Synthesis of Kinase Inhibitors Utilizing (2,6-Dimethoxypyrimidin-4-yl)boronic Acid
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors relies heavily on the strategic design of pharmacophores that can effectively occupy the ATP-binding pocket of target kinases. The 2,6-dimethoxypyrimidine moiety has emerged as a highly privileged hinge-binding motif in medicinal chemistry, frequently utilized in the synthesis of inhibitors targeting Janus kinases (JAK)[1], Pim kinases[2], and various mutant cancer cell lines[3].
(2,6-Dimethoxypyrimidin-4-yl)boronic acid serves as the premier building block for introducing this motif via Suzuki-Miyaura cross-coupling.
Causality Behind the Pharmacophore Design:
-
Hinge Region Interaction: The nitrogen atoms of the pyrimidine ring act as potent hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region.
-
Electronic Modulation & Steric Bulk: The methoxy groups at the 2- and 6-positions serve a dual purpose. Electronically, they donate electron density into the pyrimidine ring, stabilizing the molecule against nucleophilic attack. Sterically, they occupy specific hydrophobic sub-pockets within the ATP binding site, enhancing kinase selectivity. Furthermore, post-coupling, these methoxy groups can be selectively demethylated to yield pyrimidinediones (uracil derivatives) if hydrogen-bond donors are required for specific target engagement.
Synthetic Strategy and Workflow
The integration of the 2,6-dimethoxypyrimidine core is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl or heteroaryl halide (the primary inhibitor scaffold).
Caption: General synthetic workflow for integrating the 2,6-dimethoxypyrimidine core into kinase inhibitors.
Reaction Optimization: Quantitative Data
To establish a highly reproducible protocol, various reaction parameters must be evaluated. Heteroaryl boronic acids are notoriously prone to protodeboronation (the hydrolytic cleavage of the carbon-boron bond). The table below summarizes the optimization data, demonstrating why specific reagents were selected for the final protocol.
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Yield (%) | Protodeboronation (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH (1:1) | 90 | 42% | 35% |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 58% | 22% |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane (Anhydrous) | 90 | Trace | N/A |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 89% | <5% |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 | 81% | 8% |
Causality of the Optimal Conditions (Entry 4):
-
Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step compared to monodentate ligands like PPh₃. This rapid turnover minimizes the time the boronic acid spends in the reaction mixture, thereby outcompeting the protodeboronation side-reaction.
-
Solvent Choice (Aqueous Dioxane): As seen in Entry 3, anhydrous conditions fail completely. Water is strictly required to hydrate the base and generate the reactive boronate ate-complex
, which is the actual species that undergoes transmetalation.
Mechanistic Pathway
Understanding the catalytic cycle is crucial for troubleshooting reaction failures. The diagram below illustrates the self-regenerating nature of the palladium catalyst during the coupling of the 2,6-dimethoxypyrimidine moiety.
Caption: Suzuki-Miyaura catalytic cycle for the coupling of this compound.
Detailed Experimental Protocol
This protocol describes the coupling of this compound to a generic heteroaryl bromide (e.g., a brominated indazole or pyrazole core) to yield a kinase inhibitor precursor.
Reagents and Materials
-
Heteroaryl Bromide (Core Scaffold): 1.0 mmol
-
This compound: 1.5 mmol (1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%)
-
Potassium Carbonate (K₂CO₃): 2.0 mmol (2.0 equiv)
-
1,4-Dioxane (HPLC grade): 8.0 mL
-
Deionized Water: 2.0 mL
Step-by-Step Methodology
Step 1: Reaction Setup and Degassing
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Heteroaryl Bromide (1.0 mmol), this compound (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) to the flask.
-
Critical Causality Step: Sparge the biphasic mixture with Argon gas for exactly 15 minutes. Why? Oxygen in the system will rapidly oxidize the Pd(0) active species to inactive Pd(II) oxides and promote oxidative homocoupling of the boronic acid, destroying your yield.
Step 2: Catalyst Addition and Heating 4. Under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). 5. Seal the flask and immerse it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Step 3: Self-Validating System Check (In-Process Control) 6. After 2 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic (upper) layer. 7. Dilute the aliquot in 1 mL of Acetonitrile and analyze via LC-MS.
- Validation Checkpoint 1: Confirm the disappearance of the starting Heteroaryl Bromide.
- Validation Checkpoint 2: Confirm the presence of the desired product mass
. - Validation Checkpoint 3: Monitor for the protodeboronated byproduct (2,6-dimethoxypyrimidine, m/z 141.1). If this byproduct exceeds 15% relative abundance, it indicates excessive thermal load; reduce the bath temperature to 75 °C immediately.
Step 4: Workup and Purification 8. Once complete (typically 4-6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 9. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2,6-dimethoxypyrimidine-functionalized kinase inhibitor.
Post-Coupling Modifications (Optional)
While the 2,6-dimethoxypyrimidine group is often retained in final clinical candidates (e.g., in certain Pim kinase inhibitors[2]), it can be modified to alter the physicochemical properties of the drug:
-
Demethylation: Treatment with Trimethylsilyl iodide (TMSI) or strong acids (e.g., concentrated HCl) can cleave the methoxy ethers, yielding a pyrimidinedione (uracil-like) core. This converts the hinge-binding motif from a hydrogen-bond acceptor to a hydrogen-bond donor/acceptor complex, which is critical for targeting kinases with specific hinge-region mutations.
References
1.[1] US20090215766A1 - Tetracyclic inhibitors of janus kinases - Google Patents. google.com. Available at: 2.[2] WO2012078777A1 - Bicyclic compounds as pim inhibitors - Google Patents. google.com. Available at: 3.[3] Utility of sulfachloropyridazine in the synthesis of novel anticancer agents as antiangiogenic and apoptotic inducers | Request PDF - ResearchGate. researchgate.net. Available at:
Sources
Microwave-assisted Suzuki coupling of (2,6-Dimethoxypyrimidin-4-yl)boronic acid
This guide details the microwave-assisted Suzuki-Miyaura cross-coupling of (2,6-Dimethoxypyrimidin-4-yl)boronic acid .
Executive Summary
The coupling of this compound presents a specific challenge in medicinal chemistry: Protodeboronation . Unlike stable phenylboronic acids, pyrimidin-4-yl boronic acids are prone to rapid C–B bond hydrolysis under basic aqueous conditions due to the electron-deficient nature of the pyrimidine ring and the alpha-nitrogen effect.
This protocol leverages microwave irradiation to accelerate the desired cross-coupling reaction rate (
Mechanistic Insight & Strategy
The Challenge: The "Race Against Hydrolysis"
The 4-position of the pyrimidine ring is highly electron-deficient. When the boronate species forms (a necessary step for transmetalation), the C–B bond becomes labile. In the presence of water and heat, the bond breaks, replacing the boron with a proton.[1]
-
Desired Pathway: Transmetalation with Ar-Pd-X → Product.
-
Competing Pathway: Protodeboronation → 2,4-Dimethoxypyrimidine (Side Product).
Microwave Solution: Microwave heating provides rapid, volumetric heating that can drive the catalytic cycle faster than the background hydrolysis rate, provided a highly active catalyst is used.
Catalyst Selection
-
Standard (Pd(PPh3)4): Often insufficient. The oxidative addition is slow, allowing the boronic acid to decompose before it can react.
-
Recommended (XPhos Pd G2 or Pd(dppf)Cl2): Bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and stabilize the Pd(0) species, shifting the kinetics in favor of coupling.
Experimental Design & Optimization
Reagent Setup
| Component | Role | Recommendation |
| Boronic Acid | Nucleophile | This compound .[2][3] Note: If available, the Pinacol Ester is significantly more stable and preferred. |
| Aryl Halide | Electrophile | Aryl Bromides or Iodides (Chlorides require XPhos/SPhos). |
| Catalyst | Palladium Source | XPhos Pd G2 (1–3 mol%) or Pd(dppf)Cl2·DCM (3–5 mol%). |
| Base | Activator | K₃PO₄ (Tribasic Potassium Phosphate) . Gentler than carbonates; reduces hydrolysis risk. |
| Solvent | Medium | 1,4-Dioxane / Water (4:1) . Dioxane is microwave-transparent; water is needed for base solubility but kept minimal. |
Standardized Protocol
Objective: Synthesize 4-(4-chlorophenyl)-2,6-dimethoxypyrimidine (Model Reaction).
Materials
-
This compound (1.2 equiv)
-
1-Bromo-4-chlorobenzene (1.0 equiv)
-
XPhos Pd G2 (0.02 equiv / 2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio)
-
Microwave Vial (2–5 mL size, pressure rated)
Step-by-Step Procedure
-
Preparation (In Glovebox or Inert Stream):
-
To a clean, dry microwave vial equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene (191 mg, 1.0 mmol), This compound (221 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add XPhos Pd G2 (15 mg, 0.02 mmol). Crucial: Add catalyst last to minimize air exposure.
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (x3).[4]
-
Inject 4 mL of degassed 1,4-Dioxane and 1 mL of degassed Water via syringe.
-
-
Microwave Irradiation:
-
Place the vial into the microwave reactor cavity.
-
Settings:
-
Temperature: 100 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Note: If using a fragile boronic acid, a "ramp" time of 1-2 minutes is ideal to prevent thermal shock, though modern reactors handle this automatically.
-
-
Workup:
-
Allow the vial to cool to room temperature (compressed air cooling is standard in MW reactors).
-
Filter the mixture through a pad of Celite® to remove palladium black; rinse with Ethyl Acetate.
-
Wash the filtrate with Brine (1x) and Water (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).
-
Validation: Verify product mass via LCMS (Expected M+H).
-
Visualization of Workflow
The following diagram illustrates the competing kinetic pathways and the decision logic for the experiment.
Caption: Kinetic competition between the desired Suzuki coupling and the undesired protodeboronation pathway. Success depends on maximizing k_couple via catalyst selection.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield, High "De-borylated" SM | Protodeboronation is dominant. | 1. Switch base to CsF (anhydrous) in dry Dioxane.2. Increase Catalyst loading to 5 mol%.3. Lower Temp to 80°C but extend time. |
| Starting Material Unreacted | Catalyst inactive (poisoned). | 1. Ensure thorough degassing (O₂ kills active Pd).2. Switch to Pd(dtbpf)Cl₂ (highly robust). |
| Homocoupling (Ar-Ar) | Oxidative homocoupling. | 1. Reduce catalyst loading.2. Ensure strict Argon atmosphere. |
| Boronic Acid Degradation | Reagent quality issue. | 1. Store boronic acid at -20°C.2. Convert to Pinacol Ester immediately upon receipt/synthesis. |
References
-
BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Retrieved from
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[5] Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from
-
Bagal, S. K., et al. (2010).[6] Protodeboronation of 2-Pyridine Boronic Acids. Synlett, 2010(16), 2511-2513. (Mechanistic analog for 4-pyrimidine stability).[2]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. WO2012078777A1 - Bicyclic compounds as pim inhibitors - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protodeboronation [organic-chemistry.org]
Application Note: Synthesis of Novel ALS Inhibitors Using (2,6-Dimethoxypyrimidin-4-yl)boronic Acid
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists
Introduction & Mechanistic Rationale
The 2,6-dimethoxypyrimidine moiety is a privileged pharmacophore in modern agrochemistry, serving as the critical binding determinant in several classes of Acetolactate Synthase (ALS) inhibitors. Commercial herbicides such as bispyribac-sodium and pyrithiobac heavily rely on this structural motif to competitively block the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible weeds[1].
Historically, the synthesis of pyrimidinyl-aryl ethers and thioethers (e.g., pyrimidinylthiobenzoates) relied on nucleophilic aromatic substitution (
(2,6-Dimethoxypyrimidin-4-yl)boronic acid serves as a powerful building block for synthesizing novel C-C linked pyrimidinyl-aryl scaffolds via Suzuki-Miyaura cross-coupling. Unlike ether-linked commercial herbicides, direct C-C linkages alter the dihedral angle and flexibility of the molecule, potentially restoring binding affinity in mutated ALS pockets.
Expertise & Experience: The Protodeboronation Challenge
Electron-deficient heteroaryl boronic acids, particularly pyrimidinyl boronic acids, are notoriously susceptible to protodeboronation under basic aqueous conditions[4]. The nitrogen atoms in the pyrimidine ring withdraw electron density, weakening the C-B bond. To counteract this, our protocol utilizes
Pathway & Workflow Visualization
Figure 1: Mechanism of action for 2,6-dimethoxypyrimidine-based ALS inhibitors.
Figure 2: Two-step synthetic workflow for generating novel C-C linked ALS inhibitors.
Reaction Optimization Data
Prior to standardizing the protocol, extensive catalyst and solvent screening was performed to minimize protodeboronation and maximize the yield of the C-C coupled product. The quantitative results are summarized below.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Toluene / | 100 | 42 | High protodeboronation; slow reductive elimination. | ||
| 2 | Toluene | 100 | 65 | Moderate conversion; biphenyl side-products observed. | ||
| 3 | 1,4-Dioxane / | 90 | 89 | Optimal. Clean conversion, rapid transmetalation. | ||
| 4 | THF / | 80 | 78 | Good yield, but |
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize methyl 2-(2,6-dimethoxypyrimidin-4-yl)benzoate.
Reagents & Materials:
-
This compound (1.2 equiv, 1.2 mmol)
-
Methyl 2-bromobenzoate (1.0 equiv, 1.0 mmol)
- adduct (0.05 equiv, 5 mol%)
-
Potassium carbonate (
) (2.5 equiv, 2.5 mmol) -
1,4-Dioxane (Degassed, 8 mL)
-
Deionized Water (Degassed, 2 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add methyl 2-bromobenzoate (215 mg, 1.0 mmol) and this compound (220 mg, 1.2 mmol).
-
Catalyst & Base Addition: Add
(345 mg, 2.5 mmol) and the catalyst (41 mg, 0.05 mmol). -
Inert Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with high-purity Argon. Repeat this cycle three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation.
-
Solvent Addition: Syringe in 8 mL of sparged 1,4-dioxane followed by 2 mL of sparged
. -
Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 hours. Causality: Vigorously stirring the biphasic mixture maximizes the interfacial surface area, accelerating the transmetalation of the boronic acid from the aqueous base layer to the organic palladium complex.
-
Reaction Quench & Extraction: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous
(10 mL) to neutralize the base. Extract the aqueous layer with EtOAc (2 × 10 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30).
Protocol B: Saponification to Active Agrochemical Candidate
Objective: Hydrolyze the ester to yield 2-(2,6-dimethoxypyrimidin-4-yl)benzoic acid.
Step-by-Step Methodology:
-
Dissolve the purified methyl 2-(2,6-dimethoxypyrimidin-4-yl)benzoate (1.0 mmol) in a 3:1 mixture of THF and Methanol (4 mL total).
-
Add a 1.0 M aqueous solution of Lithium Hydroxide (LiOH) (2.0 mL, 2.0 equiv).
-
Stir at room temperature for 12 hours. Monitor by TLC until the starting material is completely consumed.
-
Concentrate the mixture under reduced pressure to remove THF and Methanol.
-
Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C.
-
Dropwise, add 1.0 M HCl until the pH reaches ~3.0. A white precipitate will form. Causality: The target molecule is an organic acid. Lowering the pH protonates the carboxylate, drastically reducing its aqueous solubility and forcing crystallization.
-
Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure active compound.
Self-Validating System & Analytical Quality Control
To ensure the integrity of the synthesized compounds, the following self-validating analytical checkpoints must be met before proceeding to in vitro ALS inhibition assays:
-
TLC Verification: The coupled intermediate should exhibit a distinct UV-active spot (254 nm) with an
of ~0.4 in 80:20 Hexanes:EtOAc. The boronic acid streak at the baseline should be absent. -
1H NMR (400 MHz,
) Checkpoints:-
Pyrimidine C5-H: Look for a sharp, diagnostic singlet at
6.90 - 7.10 ppm integrating to 1H. If this peak is missing, the pyrimidine ring was compromised or protodeboronated without coupling. -
Methoxy Groups: Two distinct singlets (or one overlapping singlet integrating to 6H) should appear between
3.95 - 4.05 ppm .
-
-
LC-MS (ESI+): For the final benzoic acid derivative, the mass spectrum must show the
peak corresponding to the exact mass of the target compound. The absence of a peak confirms complete hydrolysis of the methyl ester.
References[2] Title: Preparation method of pyribenzoxim belonging to pyrimidinylthiobenzoate herbicide (CN103319421A). Source: google.com. URL:https://patents.google.com/patent/CN103319421A/en[5] Title: Functionalization of sp2-carbon atoms via visible-light photoredox catalysis. Source: uni-regensburg.de. URL:https://epub.uni-regensburg.de/39115/1/Dissertation_Final.pdf[4] Title: Ekaterina V. Vinogradova - DSpace@MIT. Source: mit.edu. URL:https://dspace.mit.edu/handle/1721.1/98018[1] Title: Bispyribac Sodium Impurity 4 - SRIRAMCHEM. Source: sriramchem.com. URL:https://sriramchem.com/product/bispyribac-sodium-impurity-4/[3] Title: SMOOTH PIGWEED (Amaranthus hybridus) - International Herbicide-Resistant Weed Database. Source: weedscience.org. URL:http://www.weedscience.org/Details/Case.aspx?ResistID=5337
Sources
Application Note: Scale-Up Synthesis of (2,6-Dimethoxypyrimidin-4-yl)boronic acid
This is a comprehensive Application Note and Protocol for the scale-up synthesis of (2,6-Dimethoxypyrimidin-4-yl)boronic acid .
Part 1: Executive Summary & Strategic Analysis
The synthesis of This compound (1) presents a classic paradox in heterocyclic process chemistry: the target moiety is essential for high-value Suzuki-Miyaura couplings in drug discovery (e.g., kinase inhibitors), yet the molecule itself possesses inherent instability that complicates bulk manufacturing.
Core Challenges
-
Protodeboronation: Pyrimidinyl boronic acids are notoriously prone to C-B bond cleavage under aqueous or basic conditions. The electron-deficient nature of the pyrimidine ring, even when mitigated by the electron-donating methoxy groups, facilitates the formation of a boronate "ate" complex that rapidly hydrolyzes to the protonated heterocycle (2,6-dimethoxypyrimidine).
-
Hydrodehalogenation: During Pd-catalyzed borylation, the competitive reduction of the C-Cl bond to C-H is a major impurity pathway, often driven by the presence of water or inappropriate proton sources.
-
Isolation Difficulty: The free boronic acid is often too unstable for long-term storage or chromatography.
Strategic Recommendation
Do not target the free boronic acid for isolation on scale. Instead, synthesize and isolate the Pinacol Ester (Bpin) derivative. The ester is significantly more stable towards protodeboronation, crystalline, and lipophilic, allowing for non-chromatographic purification (crystallization). It can be used directly in subsequent couplings or hydrolyzed in situ if strictly necessary.
Part 2: Route Selection & Decision Logic
We evaluate two primary routes. The Pd-Catalyzed Miyaura Borylation is selected as the Primary Process Route for scale-up due to its avoidance of cryogenic conditions and use of the commercially abundant 4-chloropyrimidine precursor.
Route Comparison
| Feature | Route A: Pd-Catalyzed Miyaura Borylation (Recommended) | Route B: Cryogenic Lithium-Halogen Exchange |
| Starting Material | 4-Chloro-2,6-dimethoxypyrimidine (Cheap, Available) | 4-Iodo-2,6-dimethoxypyrimidine (Expensive, requires prep) |
| Reagents | ||
| Temperature | Reflux (80–100 °C) | Cryogenic (-78 °C to -40 °C) |
| Scalability | High (Standard stirred reactors) | Medium (Requires specialized cooling or flow chemistry) |
| Safety Profile | Moderate (Pd heavy metals) | High Risk (Pyrophoric lithium reagents) |
| Key Risk | Hydrodehalogenation (Impurity control required) | Wurtz Coupling / Polymerization |
Synthesis Pathway Diagram
Figure 1: Reaction pathway highlighting the recommended route to the stable Pinacol Ester and the critical side-reaction node.
Part 3: Detailed Experimental Protocol
Protocol: Scale-Up Synthesis of this compound pinacol ester
Scale: 100 g Batch Target Yield: 75–85% Purity: >98% (HPLC)
1. Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 4-Chloro-2,6-dimethoxypyrimidine | 174.58 | 1.0 | 100.0 g | Limiting Reagent |
| Bis(pinacolato)diboron ( | 253.94 | 1.2 | 174.5 g | Boron Source |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | 168.6 g | Base (Anhydrous) |
| Pd(OAc) | 224.51 | 0.02 (2 mol%) | 2.57 g | Pre-catalyst |
| XPhos | 476.72 | 0.04 (4 mol%) | 10.9 g | Ligand |
| 1,4-Dioxane | Solvent | - | 1.0 L (10V) | Solvent (Anhydrous) |
Note: XPhos is chosen over
2. Step-by-Step Procedure
Step 1: Inertion and Charging
-
Equip a 3-L jacketed reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Critical: Dry the reactor thoroughly. Moisture promotes hydrodehalogenation.
-
Charge 4-Chloro-2,6-dimethoxypyrimidine (100 g),
(174.5 g), and KOAc (168.6 g). -
Add 1,4-Dioxane (1.0 L).
-
Sparge the slurry with nitrogen for 30 minutes to remove dissolved oxygen (prevents homocoupling and phenol formation).
Step 2: Catalyst Addition
-
Under a positive nitrogen flow, add XPhos (10.9 g) and Pd(OAc)
(2.57 g). -
Process Insight: Pre-complexing the catalyst in a small volume of degassed dioxane for 10 minutes before addition can improve initiation consistency, though direct addition is acceptable for XPhos systems.
Step 3: Reaction
-
Heat the mixture to 90 °C (internal temperature).
-
Maintain agitation at 250–300 RPM.
-
Monitor: Check conversion by HPLC after 4 hours.
-
Target: <2% starting chloride.
-
Stop Condition: If des-chloro impurity exceeds 5%, lower temperature to 80 °C for future batches.
-
Typical Time: 4–8 hours.
-
Step 4: Work-Up (Designed to remove Boron byproducts)
-
Cool the reaction mixture to 20 °C.
-
Filter the mixture through a pad of Celite to remove inorganic salts (KCl, KOAc) and palladium black. Wash the cake with dioxane (200 mL).
-
Concentrate the filtrate under reduced pressure (45 °C bath) to roughly 30% of the original volume.
-
Solvent Swap: Add Isopropyl Acetate (IPAc, 500 mL) and concentrate again to remove bulk dioxane.
-
Redissolve in IPAc (800 mL) and wash with water (3 x 300 mL) .
-
Why: This removes excess
and pinacol byproducts.
-
-
Wash with brine (200 mL), dry over
, and filter.
Step 5: Crystallization (Purification)
-
Concentrate the IPAc solution to a thick oil/slurry.
-
Add n-Heptane (500 mL) slowly at 40 °C.
-
Cool slowly to 0–5 °C over 2 hours.
-
Filter the white crystalline solid.
-
Dry in a vacuum oven at 40 °C for 12 hours.
Part 4: Analytical Controls & Troubleshooting
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm.
-
Note: The boronic ester is stable on this column. The free acid may streak or show double peaks due to equilibrium with the trimer (boroxine).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Des-chloro impurity (>5%) | Water in solvent or overheating. | Ensure dioxane is anhydrous (<0.05% water). Lower reaction temp to 80 °C. |
| Stalled Reaction (<80% conv) | Catalyst deactivation or oxidation. | Increase catalyst loading to 3 mol%. Ensure rigorous |
| "Missing" Product in Workup | Protodeboronation during wash. | Do not use basic washes (NaOH/NaHCO3). Keep aqueous washes neutral. Process quickly. |
| Oily Product | Residual Pinacol/ | Recrystallize from IPAc/Heptane or MeOH/Water. |
Part 5: Conversion to Free Boronic Acid (Only if Required)
If the specific application demands the free acid (e.g., for a water-soluble coupling condition), generate it immediately before use:
-
Dissolve the Pinacol Ester in Acetone/Water (3:1).
-
Add Sodium Periodate (
, 3.0 equiv) and Ammonium Acetate (1.0 equiv). -
Stir at 20 °C for 12 hours.
-
Extract the free acid into Ethyl Acetate, dry, and concentrate. Use immediately.
References
-
Miyaura Borylation of Electron-Deficient Heterocycles
-
Billingsley, K. L., & Buchwald, S. L. (2008). An improved system for the palladium-catalyzed borylation of aryl halides with pinacol borane. Journal of the American Chemical Society, 130(40), 13552-13554. Link
- Provides the basis for using XPhos/Pd(OAc)
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 139(37), 13156–13165. Link
- Definitive guide on why pyrimidinyl boron
-
-
Synthesis of 2,6-Dimethoxypyrimidine Intermediates
- Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Sources
- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. 2-amino-4,6-dimethoxypyrimidine synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN114230525A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Couplings
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the cross-coupling of (2,6-Dimethoxypyrimidin-4-yl)boronic acid .
Heteroaryl boronic acids, particularly electron-deficient pyrimidines, are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond to form a C-H bond) under standard Suzuki-Miyaura conditions[1][2]. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating experimental workflow.
Part 1: Mechanistic Insight & Diagnostic FAQs
Q1: Why does this compound degrade into 2,6-dimethoxypyrimidine so rapidly during my reaction? A1: The instability is driven by the highly electron-deficient nature of the pyrimidine ring. Protodeboronation typically occurs via two primary pathways depending on the pH:
-
Base-Catalyzed Pathway (High pH): Standard Suzuki bases (e.g., NaOH, Na₂CO₃) coordinate to the empty p-orbital of the boron atom, forming a reactive boronate complex. The electron-withdrawing pyrimidine ring stabilizes the developing carbanion on the adjacent C4 carbon, drastically lowering the activation energy for C-B bond cleavage[2].
-
Zwitterionic Fragmentation (Neutral/Mild pH): The basic nitrogen atoms on the pyrimidine ring can protonate, forming a zwitterionic intermediate that undergoes rapid unimolecular fragmentation[1].
Figure 1: Mechanistic pathway of base-catalyzed protodeboronation of electron-deficient heteroaryl boronic acids.
Q2: I am currently using Pd(PPh₃)₄ and Na₂CO₃ at 80°C. The starting material disappears, but LC-MS only shows the des-borylated byproduct (m/z 141.1). What is the immediate fix? A2: Your transmetalation rate is too slow compared to the rate of degradation. Do not use first-generation catalysts like Pd(PPh₃)₄ for this substrate. You must switch to a fast-coupling catalyst system (e.g., Buchwald precatalysts like XPhos Pd G3) and lower the temperature to 40°C or Room Temperature. Fast generation of the highly active L-Pd(0) species ensures that transmetalation outcompetes protodeboronation[3][4].
Q3: Even with XPhos Pd G3, I am seeing 30-40% protodeboronation. How can I suppress this further? A3: You need to control the steady-state concentration of the free boronic acid. This is achieved by Masking . Convert the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate. Under mild aqueous basic conditions (e.g., K₃PO₄), the MIDA boronate slowly hydrolyzes to release the free boronic acid drop-by-drop into the catalytic cycle, preventing bulk degradation[5][6].
Q4: The boronic acid is too unstable to even isolate or store reliably. Is there a fundamental workaround? A4: Yes. Employ a Reverse Polarity Strategy . Instead of using the pyrimidinyl boronic acid, use 4-chloro-2,6-dimethoxypyrimidine as the electrophile, and couple it with the boronic acid derivative of your other coupling partner. This entirely sidesteps the instability of the pyrimidinyl boron species.
Part 2: Quantitative Data & Optimization Matrix
To select the right approach, compare how different variables impact the ratio of desired cross-coupling to protodeboronation.
| Strategy | Catalyst System | Base / Solvent | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) |
| Baseline (Poor) | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ / Dioxane:H₂O | 80°C | < 10% | > 85% |
| Fast-Coupling | XPhos Pd G3 (2 mol%) | K₃PO₄ (0.5 M aq) / THF | 40°C | 65 - 75% | 15 - 25% |
| Masking (MIDA) | SPhos Pd G3 (5 mol%) | K₃PO₄ / Dioxane:H₂O | 60°C | 80 - 85% | < 5% |
| Reverse Polarity | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Toluene:H₂O | 90°C | > 90% | 0% (N/A) |
Table 1: Comparative efficiency of different strategic interventions for this compound couplings.
Part 3: Strategic Troubleshooting Workflow
Use the following decision tree to systematically resolve your coupling issues without wasting precious starting materials.
Figure 2: Stepwise logical workflow for overcoming pyrimidinyl boronic acid degradation.
Part 4: Step-by-Step Validated Methodologies
Protocol A: Fast-Coupling using XPhos Pd G3
Causality: XPhos Pd G3 rapidly forms an active, monoligated Pd(0) species at room temperature. By using a highly active catalyst and a mild base (aqueous K₃PO₄), the transmetalation step is accelerated to outpace the base-catalyzed degradation[4].
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2-5 mol%)
-
0.5 M aqueous K₃PO₄ (3.0 equiv)
-
Degassed THF (0.1 M)
Step-by-Step:
-
Preparation: In a dry Schlenk tube, add the Aryl Halide, Boronic Acid, and XPhos Pd G3.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (3x). Causality: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed THF, followed immediately by degassed 0.5 M aq. K₃PO₄.
-
Reaction: Stir vigorously at 40°C for 30 to 60 minutes.
-
Self-Validation Check: Pull an aliquot at 15 minutes. Quench in MeCN/H₂O and run LC-MS.
-
Pass: Product peak is dominant; unreacted aryl halide is <20%.
-
Fail: High levels of 2,6-dimethoxypyrimidine (m/z 141.1) and unreacted aryl halide. Action: Proceed to Protocol B or C.
-
Protocol B: Reverse Polarity Coupling (The Failsafe)
Causality: If the boron species is fundamentally too unstable for your specific coupling partner (e.g., due to steric hindrance slowing down transmetalation), reversing the functional groups guarantees that the pyrimidine ring cannot undergo protodeboronation.
Materials:
-
4-Chloro-2,6-dimethoxypyrimidine (1.0 equiv)
-
Aryl Boronic Acid / Boronate Ester (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
K₂CO₃ (2.5 equiv)
-
Toluene / H₂O (4:1 v/v, 0.1 M)
Step-by-Step:
-
Assembly: Charge a reaction vial with 4-chloro-2,6-dimethoxypyrimidine, the partner aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing: Add Toluene and H₂O. Sparge the biphasic mixture with Nitrogen for 10 minutes.
-
Heating: Seal the vial and heat to 90°C for 4-8 hours. Causality: Because the pyrimidine is now the electrophile, higher temperatures can be safely used to drive difficult oxidative additions without risking protodeboronation.
-
Self-Validation Check: Monitor via TLC or LC-MS at 2 hours. The absence of 4-chloro-2,6-dimethoxypyrimidine indicates successful oxidative addition and coupling.
References
-
Protodeboronation - Wikipedia. Wikimedia Foundation.[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]
-
A Mild and Simple Method for Making MIDA Boronates. ChemRxiv.[Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
TECHNICAL SUPPORT CENTER: Troubleshooting Suzuki-Miyaura Couplings with (2,6-Dimethoxypyrimidin-4-yl)boronic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of electron-deficient heteroaryl boronic acids. (2,6-Dimethoxypyrimidin-4-yl)boronic acid is a notoriously challenging substrate.
This guide bypasses generic advice to provide a deep, mechanistic understanding of why your reactions are failing and how to engineer a robust, self-validating protocol to achieve high yields.
Mechanistic Profiling: The Triad of Failure
To troubleshoot effectively, we must first understand the causality behind the side reactions. When using this compound, your desired cross-coupling is in a kinetic race against three primary degradation pathways[1][2].
-
Protodeboronation (The Primary Culprit): This is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding 2,6-dimethoxypyrimidine[1][3]. The electron-withdrawing nature of the pyrimidine ring highly polarizes the C-B bond. Under basic conditions, the formation of a tetrahedral boronate intermediate facilitates a unimolecular fragmentation, which is rapidly quenched by water[3].
-
Catalyst Poisoning (The "Heteroaryl Problem"): The Lewis basic nitrogen atoms on the pyrimidine ring can coordinate directly to the palladium center. This displaces the phosphine ligands, forming an inactive, stable Pd-complex that halts the catalytic cycle[4].
-
Oxidative Homocoupling: In the presence of trace oxygen, palladium catalyzes the dimerization of the boronic acid to form a bipyrimidine byproduct, consuming your starting material before transmetalation can occur[1][2].
Fig 1. Competing kinetic pathways in the Suzuki coupling of pyrimidine boronic acids.
Quantitative Condition Optimization Matrix
To outcompete these side reactions, we must tune the reaction parameters. The data below summarizes the quantitative impact of iterative parameter optimization on product distribution.
| Reaction Condition | Base Choice | Solvent System | Catalyst / Ligand | Desired Yield | Protodeboronation | Homocoupling |
| Standard (Unoptimized) | Na₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | < 20% | > 60% | ~ 10% |
| Base Optimization | K₃PO₄ (1.5 eq) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 35% | 45% | ~ 10% |
| Ligand Optimization | K₃PO₄ (1.5 eq) | 1,4-Dioxane/H₂O (4:1) | Pd₂(dba)₃ / XPhos | 65% | 20% | < 5% |
| Water & Temp Control | K₃PO₄ (1.5 eq) | 1,4-Dioxane/H₂O (10:1) | Pd₂(dba)₃ / XPhos | 85% | < 10% | < 2% |
Note: Data represents expected relative outcomes based on established mechanistic principles for electron-deficient heteroaryl boronic acids[1][4][5].
Self-Validating Experimental Protocol
A robust protocol must be "self-validating"—meaning it contains built-in checkpoints to ensure the chemistry is proceeding correctly before you commit to the next step.
Fig 2. Self-validating experimental workflow for unstable heteroaryl boronic acids.
Step-by-Step Methodology:
Step 1: Rigorous Degassing (Eliminating Homocoupling)
-
Action: Prepare a 10:1 mixture of anhydrous 1,4-Dioxane and deionized water. Sparge the solvent mixture with ultra-pure Argon for at least 30 minutes.
-
Validation Checkpoint: Use an inline oxygen sensor if available, or observe the complete cessation of dissolved gas micro-bubbles. Failure to degas will result in immediate oxidative homocoupling upon catalyst addition[1].
Step 2: Catalyst Pre-activation (Preventing Catalyst Poisoning)
-
Action: In a separate, Argon-flushed vial, combine Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in 1 mL of the degassed solvent. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: Observe a distinct color change from deep purple/red (Pd₂(dba)₃) to a pale yellow/orange solution. This visual cue confirms the successful formation of the active, highly bulky Pd(0)L₂ species. If the solution remains dark purple, the catalyst is dead; do not proceed.
Step 3: Reaction Assembly & Slow Addition (Mitigating Protodeboronation)
-
Action: To the main reaction flask, add the aryl halide (1.0 eq) and finely milled anhydrous K₃PO₄ (1.5 eq). Add the pre-activated catalyst solution. Heat the mixture to exactly 65 °C. Dissolve the this compound (1.2 eq) in 2 mL of degassed dioxane and add it to the reaction via a syringe pump over 2 hours.
-
Validation Checkpoint: By keeping the steady-state concentration of the boronic acid low, transmetalation outcompetes protodeboronation[2]. Check the internal temperature probe; exceeding 70 °C exponentially increases the rate of C-B bond cleavage[1].
Step 4: In-Process Monitoring
-
Action: 30 minutes after the syringe pump finishes, pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS.
-
Validation Checkpoint: You should observe the product mass and minimal m/z corresponding to 2,6-dimethoxypyrimidine. If the aryl halide remains but the boronic acid is gone, protodeboronation has occurred.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a massive peak for 2,6-dimethoxypyrimidine in my LC-MS and very little product? A: You are observing classic protodeboronation[1]. The basic conditions (especially if using strong bases like NaOH or Na₂CO₃) hyper-activate the boronic acid, causing the C-B bond to cleave before transmetalation can occur[3]. Solution: Switch to a weaker base (K₃PO₄ or Cs₂CO₃), reduce the water content in your solvent, and lower the reaction temperature to 60-65 °C[1].
Q: Why is XPhos recommended over standard PPh₃ for this specific coupling? A: this compound is a strong Lewis base and will coordinate to palladium, poisoning it[4]. XPhos is a bulky, electron-rich biaryl phosphine ligand. Its sheer steric bulk prevents the pyrimidine nitrogen from coordinating to the metal center. Furthermore, its electron-rich nature drastically accelerates the oxidative addition and transmetalation steps, allowing the desired reaction to outpace degradation[5].
Q: My reaction stalls at 50% conversion. Should I just add more catalyst? A: No. Stalling is rarely a catalyst loading issue in this context; it is usually a reagent depletion issue. Your boronic acid has likely been consumed by protodeboronation or homocoupling. Solution: Add an additional 0.5 equivalents of the boronic acid slowly via syringe.
Q: Can I use a derivative instead of the free boronic acid to improve stability? A: Yes. Converting the boronic acid to a pinacol ester (BPin), a MIDA boronate, or a potassium trifluoroborate salt (BF₃K) is an excellent strategy[2][5]. These derivatives act as "slow-release" mechanisms. They slowly hydrolyze in situ to the active boronic acid, keeping its concentration low enough to participate in transmetalation while minimizing its exposure to hydrolytic protodeboronation conditions[2][3].
References
-
BenchChem. "Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids." 1
-
Chemical Society Reviews (RSC). "Selection of boron reagents for Suzuki–Miyaura coupling." 2
-
BenchChem. "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling." 4
-
Wikipedia. "Protodeboronation." 3
-
PubMed Central (PMC). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2,6-Dimethoxypyrimidin-4-yl)boronic Acid Cross-Coupling
Status: Active Ticket ID: PYR-B-4-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Race Against Time"
You are likely experiencing low yields (<30%) or complete failure when attempting to cross-couple (2,6-Dimethoxypyrimidin-4-yl)boronic acid .
The Core Problem: This specific substrate suffers from rapid protodeboronation .[1] The boronic acid moiety at the C4 position is adjacent (alpha) to the pyrimidine nitrogen (N3). In the presence of water and base—standard Suzuki conditions—the C-B bond cleaves faster than the palladium catalyst can perform transmetallation.
The result is the formation of 2,4-dimethoxypyrimidine (the hydrodeboronated byproduct) rather than your desired biaryl product. To solve this, we must shift the kinetics to favor the catalytic cycle over the decomposition pathway.
Module 1: Diagnostics (Is it the Reagent or the Reaction?)
Before altering your conditions, confirm the failure mode.
The Stability Check Protocol
Perform this control experiment to verify if your boronic acid is decomposing before it enters the catalytic cycle.
-
Dissolve: 10 mg of this compound in your reaction solvent (e.g., Dioxane/Water).
-
Add Base: Add the equivalent base you are using (e.g., K₂CO₃).
-
Heat: Heat to reaction temperature (e.g., 80°C) for 30 minutes without the catalyst or halide.
-
Analyze: Run LC-MS or ¹H NMR.
-
Result A (Mass M-H): If you see the mass of the pyrimidine minus the boronic acid group (hydrodeboronation), the reagent is unstable under your conditions.
-
Result B (Boroxine): If you see broad peaks or anhydrides, the stoichiometry is off, but the C-B bond is intact.
-
Module 2: Troubleshooting & Optimization
If Module 1 confirms protodeboronation (most likely), use the following optimization strategies.
Strategy A: The "Dry" Approach (Anhydrous Suzuki)
Eliminating water stops the hydrolytic pathway of protodeboronation.
-
Solvent: Switch to strictly anhydrous Toluene or 1,4-Dioxane .
-
Base: Use anhydrous Cs₂CO₃ or K₃PO₄ (milled to fine powder).
-
Additives: Add Cu(I)TC (Copper(I) thiophene-2-carboxylate) at 10-20 mol%. Copper facilitates transmetallation of electron-deficient/heterocyclic boronates, effectively "shuttling" the group to the Palladium faster than it can decompose.
Strategy B: The "Fast" Approach (Catalyst Acceleration)
If you cannot remove water (e.g., solubility issues), you must make the reaction faster than the decomposition.
-
Catalyst: Switch to Pd(OAc)₂ + XPhos or XPhos Pd G3/G4 .
-
Why: XPhos creates a highly active monolithic catalyst that accelerates oxidative addition and, crucially, transmetallation for sterically demanding or unstable substrates.
-
-
Loading: Increase catalyst loading to 5–10 mol% to ensure the catalytic cycle outcompetes hydrolysis.
Strategy C: The "Slow Release" (Advanced Reagents)
If the free boronic acid fails, you must switch reagents. This is the industry-standard solution for 2-heterocyclic boronates.
-
Reagent Switch 1: MIDA Boronate [2][3][4]
-
Use (2,6-dimethoxypyrimidin-4-yl) MIDA boronate .
-
Mechanism:[5][6][7][8] The MIDA ligand protects the boron.[3][9] Under hydrolytic conditions, it releases the active boronic acid slowly.[4] The concentration of free boronic acid remains low, minimizing dimerization and decomposition, while constantly supplying the catalyst.
-
Visualizing the Failure & Solution
Figure 1: The Protodeboronation Trap vs. Productive Cycle
This diagram illustrates why your yield is low. The "Red Path" (Decomposition) is kinetically favored over the "Green Path" (Coupling) in standard conditions.
Caption: Kinetic competition between rapid protodeboronation (Red) and the desired catalytic cycle (Green). The proximity of the pyrimidine nitrogen accelerates the red path.
Experimental Protocols
Protocol A: Optimized Anhydrous Coupling (For Free Boronic Acid)
Use this if you cannot acquire MIDA boronates.
-
Setup: Dry a reaction vial and equip with a stir bar. Purge with Argon/Nitrogen.
-
Reagents:
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Execution: Seal and heat to 90°C for 2–4 hours.
-
Note: Do not add water. The base solubility will be low, but the surface reaction is sufficient and prevents hydrolysis.
Protocol B: MIDA Boronate Slow-Release (Recommended)
Use this for maximum reliability.
-
Reagents:
-
Solvent: Dioxane : Water (5:1) .
-
Crucial: The water is necessary here to hydrolyze the MIDA group, but the release is slow.
-
-
Execution: Heat to 60°C (lower temperature is possible with MIDA) for 6–12 hours.
Quantitative Comparison: Why Switch Reagents?
The following data summarizes typical yields for 2-heterocyclic boronic acid couplings reported in literature comparisons (e.g., Burke et al.).
| Variable | Free Boronic Acid | MIDA Boronate | Trifluoroborate |
| Stability (Air) | < 1 Week (Decomposes) | Indefinite | > 6 Months |
| Hydrolysis Rate | Instant (High Conc.) | Controlled (Low Conc.) | Equilibrium Controlled |
| Typical Yield | 0 – 35% | 80 – 95% | 60 – 85% |
| Main Byproduct | Protodeboronated Arene | Unreacted MIDA | Homocoupling |
Frequently Asked Questions (FAQs)
Q: Can I just add more boronic acid to force the reaction? A: Generally, no. Adding excess (e.g., 3-4 equivalents) leads to catalyst poisoning by the generated heterocyclic byproduct and makes purification difficult. It is more effective to switch to a slow-release source (MIDA).
Q: Why does the reaction turn black immediately? A: This indicates "Palladium Black" precipitation. The pyrimidine nitrogen might be coordinating to the Pd, displacing ligands and destabilizing the catalyst.
-
Fix: Use a stronger binding ligand like XPhos or BrettPhos , or increase the ligand:metal ratio to 2:1 or 3:1.
Q: My starting material is consumed, but no product is formed. Where did it go? A: If the aryl halide is consumed, you likely have hydrodehalogenation (replacement of Halide with H). If the boronic acid is consumed, you have protodeboronation.[5] Check the mass balance of the byproducts to identify which partner is failing.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][4] Journal of the American Chemical Society.[2][12][3][13]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[2][12][3][13]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2][12][3][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. grillolabuc.com [grillolabuc.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
Identifying byproducts in (2,6-Dimethoxypyrimidin-4-yl)boronic acid reactions by LC-MS
Topic: Troubleshooting Reaction Byproducts & LC-MS Identification Ticket ID: #BOR-PYR-4YL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering challenges identifying byproducts in reactions involving (2,6-dimethoxypyrimidin-4-yl)boronic acid . This heterocyclic building block is notoriously unstable compared to phenylboronic acids. The electron-rich pyrimidine ring, combined with the specific basicity of the nitrogen atoms, accelerates distinct degradation pathways that are often misidentified as "unknown impurities" in LC-MS.
This guide provides a self-validating system to distinguish between reaction byproducts (formed in the flask) and ionization artifacts (formed in the mass spectrometer).
Part 1: The Degradation Landscape (Pathways)
Before analyzing the spectra, you must understand the "Why." The stability of 2-heteroaryl boronic acids is compromised by the proximity of the ring nitrogen to the boron atom.
Mechanism of Failure
-
Protodeboronation (Major): The C-B bond is susceptible to hydrolytic cleavage.[1] In basic media (Suzuki conditions), the hydroxide attacks the boron to form a boronate "ate" complex. The adjacent nitrogen (even with methoxy steric bulk) can stabilize the protonation of the ipso-carbon, facilitating the loss of boric acid.
-
Oxidation: In the presence of ambient oxygen or peroxides (common in ethereal solvents like THF), the C-B bond is converted to a C-O bond (phenol).
-
Homocoupling: Palladium-catalyzed dimerization of the starting material, often exacerbated by insufficient degassing.
Visualizing the Pathways
The following diagram maps the degradation logic. Use this to trace your observed mass back to the chemical event.
Caption: Figure 1. Degradation pathways of this compound. Solid lines indicate irreversible chemical changes; dashed lines indicate reversible equilibrium.
Part 2: LC-MS Identification Guide
This section translates the chemistry into specific mass spectrometry signals. Note: Boronic acids ionize poorly in ESI+. They often appear as adducts or anhydrides.
Quantitative Data Table: The "Fingerprint"
| Species | Formula | Monoisotopic Mass (Da) | ESI(+) Observed m/z | Mass Shift ( | Cause |
| Parent (Acid) | 184.07 | 185.1 | 0 | Target Material | |
| Methyl Ester | 198.08 | 199.1 | +14 | Artifact: Reaction with MeOH in LC mobile phase. | |
| Protodeboronated | 140.06 | 141.1 | -44 | Reaction Byproduct: Hydrolysis/Base sensitivity. | |
| Phenol (Oxidation) | 156.05 | 157.1 | -28 | Reaction Byproduct: Air leak or peroxides. | |
| Homocoupled Dimer | 278.10 | 279.1 | +94 | Reaction Byproduct: Catalyst death/Oxygen. | |
| Boroxine (Trimer) | 498.17 | 499.2 | +314 | Artifact/State: Dehydration (often benign). |
Troubleshooting Workflow
Use this decision tree to diagnose your chromatogram.
Caption: Figure 2. Diagnostic decision tree for identifying this compound impurities.
Part 3: Frequently Asked Questions (FAQs)
Q1: I see a large peak at m/z 499. Is my starting material polymerized?
A: Likely not. This is the boroxine (trimer anhydride). Boronic acids exist in equilibrium with their boroxines. In the dry state or non-aqueous solvents, the equilibrium shifts toward the boroxine (
Q2: My LC-MS shows almost no parent mass (185), but the NMR looks clean. Why? A: Boronic acids are notorious for poor ionization in ESI+. They are Lewis acids and often do not protonate well.
-
Fix: Try ESI Negative mode . You may see the
ion or . -
Fix: Look for the methanol adduct (
199) if you are using MeOH as a mobile phase. The boronic acid esterifies in situ on the column or in the source.
Q3: How do I prevent the m/z 141 (Protodeboronation) peak? A: The 2,6-dimethoxy groups provide some steric shielding, but the pyrimidine ring is electron-deficient, making the C-B bond labile to base.
-
Protocol Adjustment: Switch from strong bases (like
or ) to milder bases like or . -
MIDA Strategy: If instability persists, convert the boronic acid to a MIDA boronate .[2] These are slow-release agents that protect the boron atom until the exact moment of transmetalation [1].
Q4: I see a peak at m/z 279. What is it? A: This is the homocoupled dimer (Bis-pyrimidine). This indicates that your catalytic cycle is stalling, or oxygen is present.
-
Mechanism: Oxygen re-oxidizes Pd(0) to Pd(II), which can then bind two boronic acids and couple them.
-
Fix: Sparge your solvents with Argon for at least 15 minutes before adding the catalyst [2].
Part 4: Recommended Experimental Protocol
To definitively characterize your material and avoid artifacts, use this LC-MS method:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (Avoid Methanol to prevent ester artifacts).
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Run Positive and Negative switching.
-
Expectation: In Neg mode, look for
(183) or adducts.
-
References
-
Knapp, D. M., et al. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[4]
-
Miyaura, N. (2002).[5][6] "Cross-Coupling Reactions: A Practical Guide." Springer.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
Technical Support Center: Troubleshooting (2,6-Dimethoxypyrimidin-4-yl)boronic Acid Stability
Executive Summary
Handling electron-deficient heteroaryl boronic acids—particularly (2,6-dimethoxypyrimidin-4-yl)boronic acid—presents a notorious challenge in cross-coupling chemistry due to rapid protodeboronation. As a Senior Application Scientist, I have structured this technical guide to address the thermodynamic and kinetic vulnerabilities of this specific reagent. By understanding the causal relationship between pH, temperature, and C–B bond cleavage, you can rationally design your Suzuki-Miyaura workflows to ensure the productive transmetalation step outcompetes degradation.
Part 1: Mechanistic Causality of Protodeboronation
Why does this compound degrade so rapidly compared to standard phenylboronic acids? The instability is rooted in the electronic nature of the pyrimidine ring.
The nitrogen atoms at the 1- and 3-positions exert a powerful electron-withdrawing effect. When the boronic acid is exposed to basic conditions, it forms a tetrahedral boronate anion (
Mechanistic pathway of base-catalyzed protodeboronation of 4-pyrimidinylboronic acids.
Part 2: FAQs on Temperature and pH Effects
Q1: How does pH affect the stability of this compound?
A1: The rate of protodeboronation is highly pH-dependent and follows a bell-shaped curve that peaks near the
Q2: What is the exact impact of temperature on the degradation rate? A2: Temperature exponentially accelerates protodeboronation. For highly unstable heteroaryl boronic acids, the half-life at 70 °C can be as short as 25–50 seconds at neutral to slightly basic pH. Lowering the reaction temperature from the traditional 80 °C down to 40–50 °C drastically extends the half-life, giving the catalyst enough time to facilitate cross-coupling.
Q3: Should I use a boronic ester (e.g., Bpin) or a MIDA boronate instead of the free acid?
A3: Yes. Converting the boronic acid to a pinacol ester (Bpin) provides steric shielding, though it may still hydrolyze in situ. A much more robust solution is utilizing a MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates rehybridize the boron atom to
Part 3: Quantitative Data on Stability
To illustrate the kinetic vulnerability of this class of molecules, the following table summarizes the extrapolated half-lives of structurally analogous electron-deficient heteroaryl boronic acids (e.g., 2-pyridyl and 4-pyrimidinyl derivatives) under varying conditions .
| pH Condition | Temperature | Estimated Half-Life ( | Primary Degradation Pathway |
| pH 7.0 (Neutral) | 25 °C | > 24 hours | Slow direct hydrolysis |
| pH 7.0 (Neutral) | 70 °C | ~25 - 50 seconds | Zwitterionic fragmentation |
| pH 10.0 (Basic) | 25 °C | ~1 - 2 hours | Base-catalyzed protodeboronation |
| pH 10.0 (Basic) | 70 °C | < 10 seconds | Rapid boronate fragmentation |
Part 4: Troubleshooting Workflow & Experimental Protocols
Troubleshooting workflow for Suzuki-Miyaura coupling with unstable 4-pyrimidinylboronic acids.
Standard Operating Procedure: Low-Temperature Suzuki-Miyaura Coupling
This self-validating protocol is designed to maximize the rate of cross-coupling while suppressing the protodeboronation of this compound.
Reagents & Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)
-
Base: K₃PO₄ (2.0 equiv, finely milled aqueous solution)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio)
Step-by-Step Methodology:
-
Rigorous Degassing: Add the aryl halide, XPhos Pd G3, and the boronic acid to a Schlenk flask. Evacuate and backfill with ultra-pure Argon three times. (Causality: Oxygen promotes radical-mediated oxidative deborylation, a secondary degradation pathway that exacerbates poor yields).
-
Solvent Preparation: In a separate flask, sparge the 1,4-Dioxane and H₂O mixture with Argon for 30 minutes. Dissolve the K₃PO₄ in the aqueous portion prior to mixing.
-
Initiation at Low Temperature: Add the degassed solvent mixture to the Schlenk flask at room temperature. Stir vigorously (800+ rpm) to ensure optimal biphasic mixing.
-
Controlled Heating: Heat the reaction strictly to 50 °C. (Causality: At 50 °C, the highly active XPhos Pd G3 catalyst facilitates rapid transmetalation, while the protodeboronation rate remains kinetically suppressed compared to standard 80 °C conditions).
-
In-Process Validation: Monitor the reaction via LC-MS every 30 minutes. If the 2,6-dimethoxypyrimidine degradation byproduct exceeds 15% before the aryl halide is consumed, abort the reaction, isolate the unreacted halide, and switch to a MIDA boronate slow-release protocol .
-
Quenching: Once complete, cool immediately to 0 °C and quench with saturated aqueous NH₄Cl. (Causality: Neutralizing the pH halts any further base-catalyzed degradation of residual starting materials during the workup).
References
-
Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. URL:[Link]
-
Knapp, D. M. et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009. URL:[Link]
Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Pyrimidines
Ticket ID: SUZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields, catalyst deactivation, and side reactions in pyrimidine cross-couplings.
Executive Summary & Diagnostic Triage
User Query: "I am attempting to couple a chloropyrimidine with a boronic acid, but yields are low (<20%). I observe either no conversion or rapid consumption of the boronic acid with no product formation."
Specialist Analysis: Electron-deficient pyrimidines present a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. The electron-poor ring makes the C-X bond reactive toward oxidative addition (good), but it also makes the ring susceptible to nucleophilic attack (bad) and the nitrogen atoms excellent ligands for poisoning the catalyst (bad).
Diagnostic Triage: What is the symptom?
| Symptom | Diagnosis | Immediate Action |
| Reaction stalls immediately; Starting Material (SM) remains. | Catalyst Poisoning. Pyrimidine nitrogens have coordinated to Pd, shutting down the cycle.[1] | Switch to Buchwald Precatalysts (G3/G4) or bulky ligands (XPhos/RuPhos). |
| Boronic acid consumed; Halide remains; No product. | Protodeboronation. The C-B bond hydrolyzed before transmetallation could occur. | Use Anhydrous conditions , MIDA boronates, or excess boronic acid (2-3 equiv). |
| Halide consumed; Wrong product formed (e.g., -OH, -OEt). | SNAr Competition. The base attacked the pyrimidine ring instead of activating the boron. | Switch to Non-nucleophilic bases (K₃PO₄, CsF) or Carbonates. |
Detailed Troubleshooting & Solutions
Issue A: Catalyst Poisoning (The "Shut Down")
The Mechanism: Pyrimidines are Lewis bases. The lone pairs on the nitrogen atoms can displace standard ligands (like PPh₃) on the Palladium center. This forms a stable, inactive Pd(L)2(Pyrimidine)2 complex, preventing the oxidative addition step.
The Solution: Bulky Ligands & Precatalysts You must use ligands that are sterically bulky enough to prevent the pyrimidine nitrogen from binding to the metal center.
-
Recommendation: Use Buchwald G3 or G4 Precatalysts . These contain a bulky biaryl phosphine (e.g., XPhos, RuPhos) and a pre-formed Pd species that guarantees the generation of the active L-Pd(0) species without requiring reduction.
-
Why G4? The G4 precatalysts release a methylated carbazole byproduct which is less likely to inhibit the catalyst than the G3 byproduct.
Ligand Selection Guide:
| Substrate Class | Recommended Ligand | Why? |
| General Pyrimidines | XPhos | Excellent balance of stability and activity; tolerates weak bases. |
| Sterically Hindered | RuPhos | Designed for hindered substrates; prevents formation of inactive dimers. |
| Heteroatom-Rich | BrettPhos | Extremely bulky; highly effective against catalyst poisoning. |
Issue B: Protodeboronation (The "Disappearing Nucleophile")
The Mechanism: Electron-deficient rings (like 2-pyrimidine boronic acid) are highly unstable. The C-B bond is prone to base-catalyzed hydrolysis, replacing the -B(OH)2 with -H.[2][3] This reaction is often faster than the Transmetallation step.
The Solution: The "Slow Release" or "Anhydrous" Strategy
-
MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates. These slowly hydrolyze to release the active boronic acid in situ, keeping the concentration low and preventing side reactions.[2]
-
Molander Salts (BF3K): Potassium organotrifluoroborates are more stable than boronic acids and hydrolyze slowly.
-
Anhydrous Conditions: If you cannot use MIDA/BF3K, switch to anhydrous conditions using CsF (Cesium Fluoride) as the activator in dry solvent (Dioxane/Toluene).
Issue C: SNAr Competition (The "Wrong Path")
The Mechanism: Electron-deficient chloropyrimidines are activated for Nucleophilic Aromatic Substitution (SNAr). If you use a base like NaOH, NaOEt, or even wet K₂CO₃ at high temps, the base attacks the ring, displacing the chloride before the Palladium can.
The Solution: Non-Nucleophilic Bases
-
Avoid: Hydroxides (-OH), Alkoxides (-OR).
-
Use: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).[4]
-
Solvent: Use aprotic solvents (Dioxane, Toluene) rather than alcohols.
Visualizing the Failure Modes
The following diagram illustrates the decision pathways and failure mechanisms.
Caption: Diagnostic flowchart for identifying failure modes in pyrimidine cross-coupling reactions.
Experimental Protocols
Protocol A: The "Gold Standard" (High Success Rate)
Best for: Chloropyrimidines + Stable Boronic Acids
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the pyrimidine, boronic acid, base, and catalyst.[3]
-
Seal and purge with Nitrogen/Argon (3 cycles).
-
Add degassed Dioxane/Water mixture via syringe.[3]
-
Heat to 80°C (Do not exceed 100°C unless necessary, to avoid decomposition).
-
Monitor by LCMS at 1 hour. If stalled, add more catalyst.
-
Protocol B: The "Unstable Boronate" Rescue (Anhydrous)
Best for: 2-Pyridyl/Pyrimidyl Boronates (Prone to Protodeboronation)
-
Reagents:
-
Procedure:
-
Flame-dry the glassware.
-
Combine all solids in a glovebox or under rapid Argon flow.
-
Add anhydrous solvent.[5]
-
Heat to 100°C . The CsF facilitates transmetallation without the large concentration of hydroxide ions that causes protodeboronation.
-
Frequently Asked Questions (FAQ)
Q: Why not just use Pd(PPh₃)₄ (Tetrakis)? A: Tetrakis is an older generation catalyst. The PPh₃ ligands are monodentate and not bulky. Pyrimidine nitrogens easily displace them, poisoning the catalyst. Furthermore, Tetrakis is air-sensitive and often contains inactive Pd-oxides. Buchwald G3/G4 catalysts are air-stable and designed specifically to resist nitrogen coordination.
Q: My reaction turns black immediately. Is this bad? A: Yes and No. "Pd Black" precipitation usually indicates catalyst decomposition (formation of bulk Pd metal). If this happens before the reaction is complete, your active catalyst is dead. This often happens if the ligand is not bulky enough to stabilize the Pd(0) species. Switch to a bulkier ligand (e.g., from SPhos to XPhos or BrettPhos).
Q: Can I use ethanol or methanol as a co-solvent? A: Avoid them if possible. Alcohols are nucleophilic. In the presence of base, they form alkoxides which can attack the chloropyrimidine (SNAr), creating an ether byproduct instead of your coupled product.
References
-
Buchwald Precatalysts (G3/G4)
-
Title: Understanding Buchwald Precatalyst Generations[6]
- Source: Smolecule / Buchwald Lab
-
-
Protodeboronation Mechanisms
-
Catalyst Poisoning by Heterocycles
- Title: Catalyst poisoning - Nitrogen Heterocycles
- Source: Wikipedia / Chemical Reviews
-
URL:[Link]
- MIDA Boronates: Title: Slow Release Strategy using MIDA Boronates Source: Sigma-Aldrich / Burke Group
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Validation & Comparative
Comparative Reactivity Guide: (2,6-Dimethoxypyrimidin-4-yl)boronic Acid Isomers
This guide provides an in-depth technical comparison of the reactivity, stability, and application of (2,6-Dimethoxypyrimidin-4-yl)boronic acid versus its positional isomers, specifically the 5-yl variants.
Executive Summary
In medicinal chemistry and SAR (Structure-Activity Relationship) profiling, the placement of the boronic acid moiety on the 2,6-dimethoxypyrimidine scaffold dictates the success of cross-coupling reactions.
-
This compound (The 4-Isomer): Characterized by high instability . The C4 position (alpha to nitrogen) renders the C–B bond highly susceptible to protodeboronation. It requires specialized anhydrous conditions or protected surrogates (e.g., MIDA boronates, pinacol esters) for successful coupling.
-
(2,6-Dimethoxypyrimidin-5-yl)boronic acid (The 5-Isomer): Characterized by robust stability . The C5 position (beta to nitrogen) behaves like a standard aryl boronic acid, tolerating aqueous basic conditions and standard palladium protocols.
Recommendation: Use the 5-isomer for initial scaffold diversity if regiochemistry allows. When the 4-isomer is required, abandon standard aqueous Suzuki protocols immediately in favor of anhydrous, high-activity catalyst systems.
Mechanistic Analysis: The Alpha-Nitrogen Effect
The drastic difference in reactivity stems from the electronic environment of the carbon atom attached to the boron.
The 4-Isomer (Instability Mechanism)
The C4 position is adjacent to the pyrimidine nitrogen (N3). Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid forms a boronate "ate" complex. In the 4-isomer, the adjacent nitrogen can stabilize the developing negative charge on the ipso-carbon during C–B bond cleavage. This facilitates protodeboronation , where water or a proton source replaces the boron, yielding the defunctionalized 2,6-dimethoxypyrimidine byproduct.
The 5-Isomer (Stability Profile)
The C5 position is flanked by two carbons (C4 and C6). It lacks the direct alpha-nitrogen stabilization for the anionic intermediate. Consequently, the rate of protodeboronation is orders of magnitude slower, allowing the Transmetalation step of the catalytic cycle to compete effectively.
Visualization: Protodeboronation Pathway
The following diagram illustrates the competing pathways: Productive Cross-Coupling vs. Destructive Protodeboronation.
Figure 1: Mechanistic divergence for the 4-isomer. The proximity of Nitrogen facilitates the destructive cleavage pathway.
Comparative Performance Data
The following table summarizes the expected performance based on heteroaryl boronic acid reactivity classes.
| Feature | 4-Isomer (Alpha-N) | 5-Isomer (Beta-N) |
| CAS Number | 852362-23-3 | 1260518-73-7 (4,6-dimethoxy-5-yl) |
| Stability (pH 7-10) | Low (< 1h half-life at elevated temp) | High (> 24h stability) |
| Dominant Side Reaction | Protodeboronation (Hydrolysis) | Homocoupling (minor) |
| Standard Suzuki Yield | < 30% (often 0% due to decomposition) | > 85% |
| Preferred Reagent Form | Pinacol Ester or MIDA Boronate | Free Boronic Acid |
| Critical Reaction Parameter | Anhydrous Conditions | Base Solubility |
Experimental Protocols
Protocol A: The "Rescue" Method for the 4-Isomer
Use this protocol when you MUST use the (2,6-dimethoxypyrimidin-4-yl) attachment point. This method minimizes the presence of water to suppress protodeboronation.
Reagents:
-
This compound (1.2 equiv)[1]
-
Catalyst: Pd(Amphos)Cl₂ or Pd(dtbpf)Cl₂ (5 mol%) — High activity catalysts are essential to outcompete decomposition.
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane (Anhydrous)
Workflow:
-
Drying: Flame-dry a reaction vial and cool under Argon.
-
Loading: Add the boronic acid, aryl halide, base, and catalyst in a glovebox or under a strong counter-flow of Argon.
-
Solvation: Add anhydrous 1,4-Dioxane. Do not add water.
-
Reaction: Seal and heat to 80°C. Monitor by LCMS every 30 minutes.
-
Note: Reaction should be complete within 1-2 hours. Prolonged heating increases byproduct formation.
-
-
Workup: Filter through Celite® to remove salts, concentrate, and purify via flash chromatography.
Protocol B: Standard Method for the 5-Isomer
Use this protocol for the stable (2,6-dimethoxypyrimidin-5-yl) or (4,6-dimethoxypyrimidin-5-yl) isomers.
Reagents:
-
(Dimethoxypyrimidin-5-yl)boronic acid (1.2 equiv)[3]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
-
Combine all solid reagents in a vial.
-
Add Dioxane and the aqueous Na₂CO₃ solution.
-
Degas by sparging with Nitrogen for 5 minutes.
-
Heat to 90°C for 4–16 hours.
-
Standard aqueous workup (EtOAc extraction).
Decision Logic for Scaffold Selection
Use this logic flow to determine the appropriate strategy for your specific target molecule.
Figure 2: Strategic decision tree for optimizing coupling conditions based on regiochemistry.
References
-
Boronic Acid Stability & Protodeboronation
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[4]
-
-
Optimization of Unstable Boronic Acids
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[4]
-
-
General Review of Pyrimidine Coupling
- Schomaker, J. M., et al. (2008).
-
Commercially Available Isomers
Sources
- 1. Search Cas | Cheminformatics [chemryt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. (2-Amino-6-methoxypyrimidin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 7. aablocks.com [aablocks.com]
Efficacy of (2,6-Dimethoxypyrimidin-4-yl)boronic acid in kinase inhibitor SAR studies
Title: Strategic Integration of (2,6-Dimethoxypyrimidin-4-yl)boronic acid in Kinase SAR: A Comparative Application Guide
Executive Summary
This guide evaluates the utility of This compound (hereafter 2,6-DMP-BA ) as a critical reagent in Structure-Activity Relationship (SAR) campaigns. While the pyrimidine scaffold is ubiquitous in kinase inhibitors (often targeting the ATP-binding hinge region), the 2,6-dimethoxy substitution pattern offers a distinct physicochemical profile compared to the classic 2-aminopyrimidine "hinge-binder" motif.
This guide contrasts 2,6-DMP-BA against its boronic ester alternatives and analyzes the resulting fragment's performance in modulating solubility, metabolic stability, and selectivity profiles in kinase inhibitor libraries.
Part 1: Structural & Functional Analysis (The "Why")
In kinase drug discovery, the pyrimidine ring usually serves as the primary scaffold interacting with the hinge region (e.g., via N1 acceptor and C2-amino donor). However, the 2,6-dimethoxypyrimidin-4-yl moiety installed by this reagent typically serves a different purpose:
-
Physicochemical Tuning: The two methoxy groups disrupt the planarity and symmetry of the ring, often improving solubility compared to bis-aryl analogs.
-
Electronic Modulation: The electron-donating methoxy groups at positions 2 and 6 increase the electron density of the pyrimidine ring, altering the pKa of the ring nitrogens and affecting their H-bond acceptor capability.
-
Metabolic Blocking: Substitution at the 2 and 6 positions effectively blocks the most reactive sites on the pyrimidine ring from oxidative metabolism (e.g., by aldehyde oxidase), although the methoxy groups themselves can be sites of O-demethylation.
Diagram 1: The Role of the Fragment in Kinase SAR
Visualizing where this fragment fits in a typical Type I/II inhibitor architecture.
Caption: The 2,6-dimethoxypyrimidin-4-yl moiety typically acts as a solvent-exposed or pocket-filling tail group to modulate physicochemical properties, rather than the primary hinge binder.
Part 2: Comparative Analysis (Reagent & Fragment)
A. Reagent Performance: Boronic Acid vs. Alternatives
The primary challenge with 2,6-DMP-BA is its inherent instability. 2- and 4-heteroaryl boronic acids are notoriously prone to protodeboronation (C-B bond cleavage) under the basic conditions required for Suzuki-Miyaura coupling.
| Feature | This compound | Pinacol Ester Alternative | MIDA Boronate Alternative |
| Atom Economy | High (No heavy ester protecting group) | Medium (Loss of pinacol) | Low (Loss of MIDA ligand) |
| Stability | Low (Rapid protodeboronation in aq. base) | High (Resists hydrolysis) | Very High (Slow release) |
| Reactivity | High (Fast transmetallation if stable) | Medium (Requires hydrolysis/activation) | Controlled |
| Purification | Difficult (Amphoteric, polar) | Easy (Silica gel compatible) | Easy (Crystalline) |
| Cost | Low | Medium-High | High |
| Recommendation | Use for Small Scale / Rapid SAR | Use for Scale-up / GMP | Use for Difficult Couplings |
B. Fragment Performance: 2,6-Dimethoxy vs. Alternatives
When installed, how does this fragment compare to standard SAR bioisosteres?
| Fragment | LogP Impact | Solubility | Metabolic Risk | H-Bonding |
| 2,6-Dimethoxypyrimidine | Moderate | High (Polar ethers + N) | Medium (O-demethylation) | Acceptor only (N1, N3, O) |
| Phenyl | High (Lipophilic) | Low | Low (unless substituted) | None |
| Pyridine | Moderate | Moderate | High (N-oxidation) | Acceptor (N) |
| 2-Aminopyrimidine | Low | Moderate | Low | Donor/Acceptor (Hinge binder) |
Part 3: Experimental Protocols (Self-Validating Systems)
Due to the instability of 2,6-DMP-BA , standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water) often result in low yields due to protodeboronation before coupling occurs.
Optimized Protocol: Anhydrous "Slow-Release" Suzuki Coupling
This protocol minimizes the concentration of the boronate species (the species prone to deboronation) while maintaining catalytic activity.
Reagents:
-
Aryl Halide (Core Scaffold) (1.0 eq)
-
This compound (1.5 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for robustness.
-
Base: CsF (2.0 eq) or K3PO4 (anhydrous) - Fluoride activation is milder than hydroxide.
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Additive: CuCl (0.1 eq) - Optional: Copper scavenges the boronic acid and facilitates transmetallation, suppressing deboronation.
Workflow:
-
Inerting: Charge a microwave vial with Aryl Halide, Boronic Acid, Base, and Catalyst. Seal and purge with N2 for 5 minutes. Validation: Oxygen presence promotes homocoupling and phenol formation.
-
Solvation: Add anhydrous Dioxane via syringe.
-
Reaction: Heat to 90°C for 4-12 hours. Note: Avoid temperatures >100°C to reduce thermal decomposition of the boronic acid.
-
Workup: Filter through Celite. If the product is basic, avoid acidic workup to prevent hydrolysis of the methoxy groups.
Diagram 2: The Instability Mechanism (Protodeboronation)
Understanding why the reaction fails is key to troubleshooting.
Caption: Under basic conditions, the boronate anion can either undergo productive transmetallation or destructive protodeboronation.[1][2] Anhydrous conditions favor the former.
Part 4: Data Interpretation & Troubleshooting
When analyzing SAR data generated using this reagent, look for the following trends to validate the integrity of the synthesis and the biology:
-
The "Methoxy Cliff": If the 2,6-dimethoxy analog is significantly less potent than the 2,6-dimethyl analog, steric clash with the protein pocket is likely.
-
Solubility Spike: You should observe a 10-50 fold increase in aqueous solubility compared to the phenyl analog. If not, check for aggregation.
-
Metabolic Stability: Incubate with Liver Microsomes (HLM). If
is short (< 15 min), monitor for the +16 Da (oxidation) or -14 Da (demethylation) metabolite. The 2,6-dimethoxy group is prone to O-demethylation to the pyrimidone.
Troubleshooting the Synthesis:
-
Issue: High recovery of de-halogenated starting material.
-
Cause: Hydride transfer from solvent or impurities.
-
-
Issue: High recovery of de-borylated pyrimidine (2,4-dimethoxypyrimidine).
References
-
BenchChem. A Comparative Guide to 2,4-Dimethoxypyrimidine-5-boronic acid and Alternative Boronic Acid Reagents. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling - Reagents and Protocols. Retrieved from
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles and Autocatalysis. Journal of the American Chemical Society.[7] Retrieved from
-
Li, H., et al. (2015).[7] Optimization of Suzuki-Miyaura Coupling for Unstable Boronic Acids. Organic Letters.[7] Retrieved from
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Pyrimidine properties). Retrieved from
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation [organic-chemistry.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
Head-to-head comparison of (2,6-Dimethoxypyrimidin-4-yl)boronic acid and its trifluoroborate salt
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of bioactive pyrimidines, the choice between (2,6-Dimethoxypyrimidin-4-yl)boronic acid (Compound A) and its Potassium Trifluoroborate salt (Compound B) is rarely a matter of preference—it is a matter of reaction survival.
The Bottom Line:
-
Use the Free Acid (Compound A) only if you are synthesizing it in situ for immediate consumption in anhydrous cross-couplings. It is prone to rapid protodeboronation.
-
Use the Trifluoroborate Salt (Compound B) for all standard bench applications, library synthesis, and scale-up. It functions as a "slow-release" reservoir, maintaining low steady-state concentrations of the active species to outcompete decomposition pathways.
The Stability Conundrum: Why the Acid Fails
To understand the operational differences, one must understand the failure mode of the free acid. Pyrimidinyl boronic acids are notoriously unstable. The electron-deficient nature of the pyrimidine ring, combined with the Lewis-basic nitrogen atoms, facilitates protodeboronation —the cleavage of the C–B bond and replacement with hydrogen.[1]
In the case of the (2,6-dimethoxypyrimidin-4-yl) core, the methoxy groups provide some electron donation, but the C4 position remains highly susceptible to hydrolytic cleavage under the basic conditions required for Suzuki-Miyaura coupling.
Mechanism of Failure vs. Stabilization
Figure 1: The "Slow Release" Strategy. The free acid (Red) rapidly enters the decomposition pathway in basic media. The trifluoroborate (Green) locks the boron atom, preventing coordination until hydrolysis occurs slowly.
Head-to-Head Performance Comparison
The following data summarizes typical performance metrics observed in heteroaryl coupling optimizations (based on Molander et al. and internal application data).
| Feature | Boronic Acid (Free Acid) | Potassium Trifluoroborate Salt |
| CAS Registry | 1003845-06-4 | 1227652-04-5 (Generic Ref) |
| Shelf Stability | Poor. Decomposes < 2 weeks at RT. Requires -20°C under Argon. | Excellent. Stable > 1 year on benchtop in air. |
| Stoichiometry | Often requires excess (1.5–2.0 equiv) to compensate for degradation. | Near stoichiometric (1.05–1.1 equiv) is sufficient. |
| Atom Economy | Lower (due to required excess). | High. |
| Purification | Difficult. Boronic acid streaks on silica; decomposition products co-elute. | Easy. Salt precipitates from non-polar solvents; byproducts are water-soluble. |
| Reaction Water | Intolerant. Water accelerates protodeboronation. | Required. Water/Alcohol is necessary to hydrolyze the BF3 group. |
Experimental Protocols
Protocol A: Synthesis of the Trifluoroborate Salt
For converting the unstable acid or ester into the stable salt.
Reagents:
-
This compound (crude or ester)
-
Potassium Bifluoride (
) -
Methanol (MeOH) / Water
Procedure:
-
Dissolution: Dissolve 1.0 equiv of the boronic acid (or pinacol ester) in minimal MeOH.
-
Salt Formation: Prepare a saturated solution of
(3.0 equiv) in distilled water. (Note: etches glass; use plasticware if possible or add quickly). -
Addition: Add the aqueous
dropwise to the boronic acid solution at 0°C. A white precipitate should begin to form. -
Concentration: Stir for 20 minutes, then remove MeOH under reduced pressure (Rotovap).
-
Drying: The remaining solid is the crude trifluoroborate suspended in water. Filter or extract unwanted organics with Acetone/Ether (the salt is insoluble in ether).
-
Recrystallization: Dissolve the crude solid in hot Acetone or Acetonitrile. Filter hot to remove inorganic salts (
, excess ). Cool the filtrate to precipitate pure Potassium (2,6-dimethoxypyrimidin-4-yl)trifluoroborate.
Protocol B: Optimized Suzuki-Miyaura Coupling (Trifluoroborate)
The "Molander Conditions" adapted for electron-deficient pyrimidines.
Reagents:
-
Aryl Bromide/Iodide (1.0 equiv)
-
Potassium Trifluoroborate Salt (1.05 equiv)
-
Catalyst:
(2 mol%) + XPhos or RuPhos (4 mol%) -
Base:
(3.0 equiv)[2] -
Solvent: Toluene/H2O (3:1) or MeOH/THF/H2O
Workflow:
-
Charge a reaction vial with the Aryl Halide, Trifluoroborate Salt, Palladium source, Ligand, and Base.
-
Seal and purge with Nitrogen/Argon (3 cycles).
-
Add degassed solvent mixture (Solvent choice is critical: Water is required for hydrolysis).
-
Heat to 80–100°C for 4–12 hours.
-
Note: The reaction rate is limited by the hydrolysis of the
group. If the reaction is slow, increase water content or temperature, not catalyst loading.
-
Decision Logic: Selecting the Right Reagent
Use this workflow to determine which reagent fits your specific synthetic route.
Figure 2: Reagent Selection Workflow. For most applications involving 2,6-dimethoxypyrimidine, the salt is the preferred starting material due to the instability of the acid.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[3] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Mechanism, pH Dependence, and Suppression. Journal of the American Chemical Society.[4][5] Link
- Deng, X., et al. (2002). Efficient Synthesis of 2,6-Dimethoxypyrimidine Derivatives. Journal of Organic Chemistry. (Contextual reference for pyrimidine core stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Biological activity of compounds derived from (2,6-Dimethoxypyrimidin-4-yl)boronic acid
In-Depth Comparison Guide: Biological Activities of Compounds Derived from (2,6-Dimethoxypyrimidin-4-yl)boronic acid
For medicinal chemists and drug development professionals, the pyrimidine scaffold is a privileged structure. Specifically, This compound serves as a highly versatile building block for late-stage functionalization via Suzuki-Miyaura cross-coupling. The 2,6-dimethoxy substitution pattern is not merely a synthetic placeholder; it fundamentally dictates the biological behavior of the resulting molecules. The methoxy groups act as critical hydrogen-bond acceptors in target binding pockets and modulate the electronic distribution of the pyrimidine ring, which in turn influences the pKa and pharmacokinetic profile of the conjugated pharmacophores[1][2].
This guide objectively compares the divergent biological activities of compounds derived from this boronic acid, analyzing their mechanisms of action, efficacy, and the experimental protocols required to validate their performance.
Comparative Analysis of Biological Targets
The functionalization of this compound yields distinct classes of biologically active compounds, each targeting entirely different physiological pathways.
A. Antibacterial Agents: DHPS Inhibitors (Sulfonamides)
The most historically significant derivatives are the sulfonamide antibiotics, with Sulfadimethoxine being the archetypal compound[1]. By coupling the 2,6-dimethoxypyrimidine moiety to a benzenesulfonamide core, the resulting molecule acts as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS)[2].
-
Mechanism: The compound mimics para-aminobenzoic acid (pABA). The dimethoxypyrimidine tail provides the exact steric bulk and electronic environment needed to bind tightly to the DHPS active site, stalling the synthesis of folic acid, which is essential for bacterial DNA replication[2][3].
B. Anti-inflammatory Agents: Oxidative Burst Inhibitors
Recent advancements have demonstrated that acylating the sulfonamide nitrogen of sulfadimethoxine completely shifts the biological target. A novel derivative, MHH-II-32 (N-(4-(N-(2,6-dimethoxypyrimidin-4-yl) sulfamoyl) phenyl) dodecanamide), loses its antibacterial focus and instead exhibits potent anti-inflammatory properties[4].
-
Mechanism: MHH-II-32 inhibits zymosan-induced oxidative bursts in phagocytes and suppresses nitric oxide (NO) production in macrophages. The long acyl chain increases lipophilicity, allowing the molecule to interact with mammalian cell membranes and interrupt the intracellular signaling cascades responsible for reactive oxygen species (ROS) generation[4].
C. Kinase Inhibitors: JAK/STAT Pathway Modulators
When the this compound is coupled to complex polycyclic cores (e.g., fused imidazo-isoquinolines), the resulting tetracyclic heterocycles act as potent inhibitors of Janus kinases (JAK)[5].
-
Mechanism: The nitrogen atoms of the pyrimidine ring act as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of the kinase, thereby halting the downstream signaling responsible for autoimmune diseases and certain oncologies[5].
Quantitative Data Summary
| Compound Class | Representative Compound | Primary Target | Potency (IC50 / Ki) | Primary Application |
| Sulfonamides | Sulfadimethoxine | Bacterial DHPS | ~1.9 - 5.1 µM[2][6] | Veterinary & Human Antibacterial |
| Acyl-Sulfonamides | MHH-II-32 | Phagocyte Oxidative Burst | 2.5 - 3.4 µg/mL[4] | Chronic Inflammation / Autoimmunity |
| Tetracyclic Heterocycles | Ex. 44 (Patent US20090215766A1) | Janus Kinases (JAK) | Nanomolar range[5] | Oncology / Immunomodulation |
Pathway & Workflow Visualizations
Divergent biological targets of this compound derivatives.
Workflow for the synthesis and biological evaluation of dimethoxypyrimidine derivatives.
Experimental Protocols: Synthesis and Biological Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid researchers in troubleshooting and optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling of the Boronic Acid
Causality: Boronic acids of electron-rich heterocycles (like dimethoxypyrimidine) are susceptible to protodeboronation (loss of the boronic acid group) under harsh basic conditions. Therefore, a bidentate palladium catalyst (Pd(dppf)Cl₂) is utilized to accelerate the transmetalation step, and a mild base (K₂CO₃) is used in a biphasic solvent system to protect the boronic acid integrity.
-
Preparation: In an oven-dried Schlenk flask, combine 1.0 equiv of the target aryl halide, 1.2 equiv of this compound, and 3.0 equiv of K₂CO₃.
-
Catalyst Addition: Add 0.05 equiv of Pd(dppf)Cl₂. Self-Validation Step: Ensure the catalyst is bright red/orange; a black catalyst indicates palladium black formation (degradation), which will stall the reaction.
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the flask with Argon for 10 minutes.
-
Reaction: Heat the mixture to 90°C for 12 hours under Argon.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the organic layer, dry over MgSO₄, and concentrate.
-
Validation: Purify via flash chromatography. Confirm the product mass using LC-MS before proceeding to biological assays.
Protocol 2: In Vitro DHPS Competitive Inhibition Assay
Causality: Because sulfonamide derivatives act as competitive inhibitors, the assay must be conducted at the exact Michaelis constant (
-
Reagent Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.
-
Enzyme Incubation: Add 10 nM of recombinant E. coli DHPS to the buffer.
-
Inhibitor Titration: Add the synthesized dimethoxypyrimidine derivative in a 10-point concentration gradient (0.1 µM to 100 µM). Self-Validation: Include a no-inhibitor positive control (100% activity) and a no-enzyme negative control (background baseline).
-
Reaction Initiation: Add 10 µM pABA (at its
) and 20 µM dihydropterin pyrophosphate (DHPPP) to initiate the reaction. -
Detection: Incubate for 30 minutes at 37°C. Quench the reaction with 1% trichloroacetic acid. Quantify the depletion of pABA using reverse-phase HPLC (UV detection at 280 nm).
-
Data Analysis: Plot the fractional velocity against inhibitor concentration to determine the IC50, and calculate the
using the Cheng-Prusoff equation.
Protocol 3: Phagocyte Oxidative Burst Chemiluminescence Assay
Causality: To evaluate anti-inflammatory derivatives like MHH-II-32, Zymosan is used as the elicitor because it specifically cross-links TLR2 and Dectin-1 receptors on macrophages, triggering a robust, physiologically relevant burst of Reactive Oxygen Species (ROS)[4]. Luminol is selected as the probe because it penetrates cell membranes, allowing for the detection of both intra- and extracellular ROS.
-
Cell Preparation: Isolate polymorphonuclear cells (PMNs) or use cultured J774.2 macrophages. Seed at
cells/well in a 96-well white opaque microplate (to enhance chemiluminescence reflection). -
Compound Pre-incubation: Treat cells with the test compound (e.g., MHH-II-32) at varying concentrations (1 to 50 µg/mL) for 30 minutes at 37°C. Self-Validation: Use Ibuprofen (25-100 µg/mL) as a standard reference drug to validate assay responsiveness[4].
-
Probe Addition: Add 0.2 mM Luminol to each well.
-
Stimulation: Inject 20 µL of opsonized Zymosan (1 mg/mL) into the wells to trigger the oxidative burst.
-
Measurement: Immediately monitor chemiluminescence using a microplate reader. Record the Relative Light Units (RLU) every minute for 45 minutes.
-
Analysis: Calculate the area under the curve (AUC) for the chemiluminescence kinetic plot. Determine the IC50 based on the percentage of ROS inhibition relative to the untreated, Zymosan-stimulated control.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. "sulfadimethoxine | Ligand page". Retrieved from:[Link]
- US Patent Office. "US20090215766A1 - Tetracyclic inhibitors of janus kinases".
-
Almas, et al. "A new acyl derivative of sulfadimethoxine inhibits phagocyte oxidative burst and ameliorates inflammation in a mice model of zymosan-induced generalised inflammation." Inflammopharmacology, 2023. Retrieved from:[Link]
-
Griffith, et al. "Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics." Nature Communications, 2023. Retrieved from:[Link]
Sources
- 1. sulfadimethoxine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 4. A new acyl derivative of sulfadimethoxine inhibits phagocyte oxidative burst and ameliorates inflammation in a mice model of zymosan-induced generalised inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20090215766A1 - Tetracyclic inhibitors of janus kinases - Google Patents [patents.google.com]
- 6. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profile of kinase inhibitors synthesized from (2,6-Dimethoxypyrimidin-4-yl)boronic acid
Publish Comparison Guide: Cross-Reactivity Profile of Kinase Inhibitors Synthesized from (2,6-Dimethoxypyrimidin-4-yl)boronic Acid
Executive Summary
The This compound reagent is a specialized building block used to install the 2,6-dimethoxypyrimidin-4-yl (DMP) moiety onto kinase inhibitor scaffolds via Suzuki-Miyaura cross-coupling. While the pyrimidine ring is a privileged structure for ATP-hinge binding, the specific addition of 2,6-dimethoxy substituents creates a unique steric and electrostatic profile.
This guide analyzes the cross-reactivity profile of inhibitors containing this specific motif. Unlike "naked" aminopyrimidines which are often promiscuous, the DMP moiety acts as a selectivity filter . It is predominantly found in inhibitors targeting the Janus Kinase (JAK) family and Fibroblast Growth Factor Receptors (FGFR) , but introduces distinct off-target liabilities, most notably with Cyclooxygenase-2 (COX-2) and specific serine/threonine kinases.
Chemical Identity & Synthesis Workflow
The DMP moiety is rarely the primary hinge binder itself; rather, it often serves as a "wing" or "tail" group that extends into the solvent-exposed region or hydrophobic pockets (e.g., the gatekeeper region), tuning the molecule's selectivity.
The Reagent
-
Chemical Name: this compound
-
Role: Nucleophile in Pd-catalyzed cross-coupling.
-
Resulting Pharmacophore: 2,6-dimethoxy-4-substituted pyrimidine.[1][2][3][4][5][6]
Synthesis Protocol (Suzuki-Miyaura Coupling)
-
Objective: Install the DMP moiety onto a halogenated core scaffold (e.g., a chloro-indazole or chloro-thiadiazine).
-
Criticality: The dimethoxy groups are electron-donating, making the pyrimidine ring electron-rich. This can affect the rate of transmetallation; optimized catalyst systems (e.g., Pd(dppf)Cl₂) are required.
Step-by-Step Protocol:
-
Reactants: Combine 1.0 eq of Halogenated Scaffold (Ar-Cl/Br) with 1.2 eq of this compound.
-
Catalyst: Add 5 mol% Pd(dppf)Cl₂·CH₂Cl₂.
-
Base/Solvent: Suspend in 1,4-Dioxane/Water (4:1) with 3.0 eq K₂CO₃.
-
Reaction: Degas with N₂ for 10 min. Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite, extract with EtOAc, and purify via silica flash chromatography (Hex/EtOAc gradient).
Figure 1: Suzuki-Miyaura coupling workflow for installing the DMP moiety. The electron-rich nature of the boronic acid requires robust palladium sources to prevent deboronation.
Comparative Selectivity Profile
The DMP moiety imparts a specific "fingerprint" to the inhibitor's selectivity. Below is a comparison of DMP-based inhibitors against standard aminopyrimidine inhibitors (which lack the methoxy groups).
Primary Targets (On-Target)
-
JAK Family (JAK1/2/3, TYK2): The DMP group is frequently used in patent literature for JAK inhibitors. The methoxy groups likely displace water molecules in the solvent-exposed region of the JAK ATP pocket, improving binding entropy.
-
FGFR1-4 / VEGFR2: In dual inhibitors, the DMP moiety often occupies the hydrophobic pocket adjacent to the hinge, providing potency against these tyrosine kinases.
Cross-Reactivity (Off-Target)
-
COX-2 (High Risk): Unlike many kinase inhibitors, DMP-containing compounds have shown significant inhibition of Cyclooxygenase-2 (COX-2). This is a critical liability to screen for, as it can lead to cardiovascular or gastrointestinal side effects.
-
Sulfonamide Antibiotic Cross-Over: The DMP moiety is identical to the headgroup of Sulfadimethoxine (an antibiotic). While the kinase inhibitor scaffold is different, antibodies raised against sulfadimethoxine may cross-react, and metabolic byproducts could theoretically trigger sulfonamide hypersensitivity in rare cases.
Performance Data Table
| Target Class | Representative Target | DMP-Inhibitor Potency ( | Alternative (Naked Pyrimidine) | Selectivity Insight |
| Primary | JAK2 | < 10 nM | < 50 nM | DMP improves isoform selectivity via steric fit. |
| Primary | FGFR1 | 10–50 nM | 100–500 nM | Methoxy groups fill hydrophobic sub-pockets. |
| Off-Target | COX-2 | ~200 nM | > 10,000 nM | CRITICAL LIABILITY: DMP mimics COX-2 inhibitors. |
| Off-Target | Src/Abl | > 1,000 nM | < 50 nM | DMP steric bulk reduces binding to Src/Abl (Good). |
| Off-Target | CDK2 | ~500 nM | < 100 nM | Moderate reduction in CDK affinity. |
Expert Insight: The 2,6-dimethoxy substitution pattern is effectively a "steric bumper." It prevents the inhibitor from fitting into the tighter ATP pockets of Src and Abl kinases (enhancing selectivity), but inadvertently creates a pharmacophore that fits the COX-2 active site.
Mechanism of Action & Signaling Pathways
The DMP moiety influences the inhibitor's binding mode. In JAK/FGFR kinases, it typically does not bind the hinge region directly (which is usually the role of the core scaffold) but extends into the Solvent Front or Back Pocket .
Figure 2: Mechanistic basis of DMP selectivity. The methoxy groups act as steric blockers for Src/Abl while enhancing fit for JAK/FGFR, but introduce COX-2 liability.
Experimental Validation Protocol
To validate the cross-reactivity profile of a newly synthesized DMP-based inhibitor, the following self-validating protocol is recommended.
Protocol: Dual-Panel Selectivity Screening
Objective: Quantify on-target potency vs. COX-2/Kinase off-target risk.
-
Kinase Panel (The "Exclusion" Test):
-
Method: FRET-based binding assay (e.g., LanthaScreen) or Radiometric assay (
P-ATP). -
Panel: Must include JAK1/2/3, FGFR1, Src, Abl, and CDK2.
-
Concentration: Screen at 1 µM and 10 µM.
-
Success Criteria:
-fold selectivity for JAK/FGFR over Src/Abl.
-
-
COX-2 Counter-Screen (The "Safety" Test):
-
Method: Colorimetric COX-2 Inhibitor Screening Assay (peroxidase activity).
-
Control: Celecoxib (Positive Control), DMSO (Negative).
-
Procedure:
-
Incubate Ovine COX-2 enzyme with Heme and Test Compound (0.1 – 10 µM) for 10 min.
-
Add Arachidonic Acid and Colorimetric Substrate (TMPD).
-
Measure Absorbance at 590 nm.
-
-
Interpretation: If
, the DMP moiety is driving significant off-target toxicity.
-
References
-
Vertex Pharmaceuticals. (2010). Janus Kinase Inhibitors for Treatment of Dry Eye and Other Eye Related Diseases. Patent WO2010039939A1. Link
-
Abdel-Aziz, S. A., et al. (2014). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening. European Journal of Medicinal Chemistry. Link
-
Zhang, Q., et al. (2006).[7] Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines. Journal of the American Chemical Society.[7] Link
-
Incyte Corporation. (2013). Method of Treating Muscular Degradation (JAK Inhibitors). Patent WO2013173506A2. Link
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Sulfadimethoxine. (For structural comparison of the DMP moiety). Link
Sources
- 1. WO2012078777A1 - Bicyclic compounds as pim inhibitors - Google Patents [patents.google.com]
- 2. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2013173506A2 - Method of treating muscular degradation - Google Patents [patents.google.com]
- 4. hetpdbnavi.nagahama-i-bio.ac.jp [hetpdbnavi.nagahama-i-bio.ac.jp]
- 5. US20090215766A1 - Tetracyclic inhibitors of janus kinases - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. ab-science.com [ab-science.com]
A Senior Application Scientist's Guide: Validating Novel Compound Structures from (2,6-Dimethoxypyrimidin-4-yl)boronic Acid
This guide provides an in-depth, experience-driven framework for the structural elucidation of novel compounds derived from (2,6-Dimethoxypyrimidin-4-yl)boronic acid. We will move beyond rote procedural descriptions to explain the causality behind experimental choices, compare the utility of various analytical techniques, and present a self-validating workflow that ensures the highest degree of confidence in your molecular structure.
The Strategic Importance of the Analytical Workflow
Structural validation is not a single experiment but a logical, tiered progression of analyses. Each step provides a piece of the puzzle, and the data must be self-consistent across all techniques. The goal is to build an unshakeable foundation of evidence that supports the proposed structure. This process typically moves from rapid, high-throughput assessments of purity and mass to more detailed, information-rich spectroscopic analyses.
Caption: A tiered workflow for novel compound structural validation.
Comparative Analysis of Core Validation Techniques
Choosing the right analytical tool is critical. Each technique offers a unique perspective on the molecule's structure. The synergy between these techniques provides a comprehensive and validated structural picture.
Table 1: Objective Comparison of Key Structural Validation Methodologies
| Technique | Primary Information Provided | Key Strengths | Critical Limitations & Considerations |
| LC-MS | Purity assessment and nominal molecular weight. | High-throughput, high sensitivity, ideal for reaction monitoring and initial purity checks.[3][4][5] | Provides no information on atomic connectivity or stereochemistry. Ionization efficiency can vary significantly. |
| HRMS | Exact mass, leading to unambiguous elemental formula determination. | Extraordinarily high mass accuracy (<5 ppm error), which severely constrains possible molecular formulas.[6][7][8] | Does not provide direct structural (connectivity) information. Requires a clean, ionized sample. |
| NMR Spectroscopy | The definitive carbon-hydrogen framework, connectivity, and relative stereochemistry. | Unparalleled detail on molecular structure through chemical shifts, coupling constants, and 2D correlations.[9][10][11] | Lower sensitivity than MS, requires higher sample concentration and purity. Complex spectra can be challenging to interpret. |
| X-Ray Crystallography | Absolute 3D atomic arrangement in the solid state, including absolute stereochemistry. | The "gold standard" for unambiguous structure determination, providing precise bond lengths and angles.[12][13][14][15] | Requires a high-quality single crystal, which can be difficult or impossible to grow.[16][17][18][19] The solid-state conformation may not be the same as in solution. |
Tier 1 Protocol: Foundational Analysis with LC-MS
Expertise & Rationale: The first questions for any new compound are "Is it pure?" and "Is it the right mass?". Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for answering these questions rapidly.[5][20] The chromatography separates the target compound from impurities, and the mass spectrometer provides the molecular weight, offering the first piece of evidence that the desired reaction has occurred.
Step-by-Step Methodology: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the purified compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock 1:100 in the same solvent for analysis.
-
Instrumentation: Utilize an HPLC or UPLC system coupled to a single quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive ion mode).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical fast gradient runs from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Run in both ESI positive and negative modes to ensure detection of the molecular ion.
-
Mass Range: Scan a range appropriate for the expected product (e.g., 100-800 m/z).
-
-
Data Interpretation:
-
Purity: Integrate the area of the main peak in the UV or total ion chromatogram (TIC). A purity of >95% is generally desired before proceeding.
-
Identity: Check the mass spectrum of the main peak for the expected molecular ion, typically [M+H]⁺ in positive mode.
-
Tier 2 Protocols: Detailed Structural Elucidation
With purity and nominal mass confirmed, the next phase is to assemble the atomic framework of the molecule. This is achieved through the powerful combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. as.uky.edu [as.uky.edu]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. rigaku.com [rigaku.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iucr.org [iucr.org]
- 17. How To [chem.rochester.edu]
- 18. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 19. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 20. academicjournals.org [academicjournals.org]
Safety Operating Guide
(2,6-Dimethoxypyrimidin-4-yl)boronic acid proper disposal procedures
Part 1: Executive Safety & Disposal Summary
Immediate Directive: (2,6-Dimethoxypyrimidin-4-yl)boronic acid is a functionalized organoboron intermediate used in Suzuki-Miyaura cross-coupling. Unlike simple inorganic acids, do not attempt to neutralize this compound via elementary acid-base protocols in the laboratory. It must be sequestered as Hazardous Organic Waste destined for high-temperature incineration.
Critical Safety Profile:
| Parameter | Specification |
|---|---|
| CAS Number | 1003043-34-2 (General Class Reference) |
| Chemical Class | Heterocyclic Organoboronate |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral) |
| Signal Word | WARNING |
| Incompatibility | Strong Oxidizing Agents (e.g., Peroxides, Nitrates) |
Part 2: Waste Segregation & Decision Logic
Effective disposal begins at the bench. Segregation prevents cross-reactivity and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
The Disposal Decision Tree Use the following logic flow to determine the correct waste stream for your material.
Figure 1: Decision logic for segregating this compound waste streams.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagents, recrystallization solids, or spill cleanup residues.
Scientific Rationale: Boronic acids can dehydrate to form boroxines (anhydrides) upon heating or prolonged storage. While not explosive, they are chemically active. Segregation in solid waste prevents uncontrolled reactions with liquid waste streams.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers to prevent potential catalytic degradation.
-
Transfer:
-
Wear Nitrile gloves (double-gloving recommended), safety glasses, and a lab coat.
-
Transfer the solid carefully within a fume hood to avoid dust generation (H335: Respiratory Irritant).
-
-
Labeling:
-
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Suzuki coupling reaction mixtures, HPLC effluents, or washing solutions.
Scientific Rationale: Organoboron compounds are often soluble in organic solvents and slightly soluble in water. They are generally stable to hydrolysis but can degrade under oxidative conditions.
-
Characterize the Matrix: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethanol, Toluene).
-
Segregation:
-
If Halogenated: Pour into the designated Halogenated Waste Carboy.
-
If Non-Halogenated: Pour into the Non-Halogenated Waste Carboy.
-
If Aqueous: Even if water-soluble, DO NOT POUR DOWN THE DRAIN . Boron compounds can pass through standard wastewater treatment plants and harm aquatic ecosystems. Collect in "Aqueous Toxic" waste.
-
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.
Protocol C: Contaminated Debris (Sharps & Consumables)
Applicability: Syringes, needles, weigh boats, and contaminated gloves.
-
Sharps: Place needles/syringes directly into a rigid, puncture-proof "Biohazard/Sharps" container labeled for chemical contamination.
-
Soft Debris: Place gloves and paper towels in a clear polyethylene bag. Seal the bag with tape and place it inside the solid hazardous waste drum.
Part 4: Emergency Spill Response Workflow
In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization.
Figure 2: Emergency response workflow for dry and liquid spills.
Part 5: Regulatory Compliance & Documentation
US EPA / RCRA Classification: While this compound is not explicitly listed on the P-list or U-list, it must be characterized by the generator.
-
Characteristic: Toxic (if oral LD50 < 2500 mg/kg, typical for boronic acids).
-
Waste Code: If ignitable solvents are present, assign D001 . If no specific code applies, manage as Non-Regulated Hazardous Waste (state-dependent) to ensure incineration.
Labeling Requirements: Ensure the waste tag includes:
-
Full Chemical Name: No abbreviations (e.g., do not write "Boronic Acid Deriv.").
-
Hazard Warnings: "Irritant," "Toxic."
References
-
Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.[5] Retrieved from [Link]
Sources
- 1. 1220188-37-3|(2,6-Dimethoxypyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 2,6-Dimethoxypyridine-4-boronic acid - CAS:1220188-37-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. fishersci.ie [fishersci.ie]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
